molecular formula C8H9N3O2 B8327231 4-(-N'-hydroxycarbamimidoyl)benzamide

4-(-N'-hydroxycarbamimidoyl)benzamide

Cat. No.: B8327231
M. Wt: 179.18 g/mol
InChI Key: AZTOWTOBHDLODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(-N'-Hydroxycarbamimidoyl)benzamide is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . Its structure features a benzamide core substituted with an N-hydroxycarbamimidoyl group, a functional motif of significant interest in medicinal chemistry. This group is known to act as a versatile zinc-binding pharmacophore, enabling the inhibition of metalloenzymes . Research into similar hydroxamic acid and amidoxime derivatives has demonstrated their potential as inhibitors of parasitic targets, such as Plasmodium falciparum 6-pyruvoyltetrahydropterin synthase (PfPTPS), highlighting the value of this chemical class in the search for novel antimalarial agents . Furthermore, the N-hydroxyamidine functionality is recognized for its chelating properties, forming stable complexes with metal ions like copper(II), which can be utilized in analytical chemistry and material science . This product is supplied for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4-(N'-hydroxycarbamimidoyl)benzamide

InChI

InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12)

InChI Key

AZTOWTOBHDLODP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

The Amidoxime Bridge: Technical Profile of 4-(N'-hydroxycarbamimidoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidino-benzamide oxime) represents a pivotal structural motif in medicinal chemistry, specifically within the design of prodrugs for serine protease inhibitors . Structurally, it serves as the bio-reversible N-hydroxylated derivative of 4-amidinobenzamide.

Its primary utility lies in overcoming the pharmacokinetic limitations of amidines. While amidines are potent arginine mimetics (critical for binding to Trypsin, Factor Xa, and Thrombin), their high basicity (pKa ~11–12) prevents oral bioavailability. The 4-(N'-hydroxycarbamimidoyl)benzamide scaffold lowers the pKa to physiological ranges (~6–8) and increases lipophilicity, allowing membrane permeation before being retro-reduced to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) system.

Chemical Identity & Structural Analysis[1][2][3]

This molecule is a bifunctional benzene derivative featuring a stable amide group at position 1 and an amidoxime group at position 4.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-(N'-hydroxycarbamimidoyl)benzamide
Common Synonyms 4-Amidinobenzamide oxime;

-Hydroxy-4-(aminocarbonyl)benzenecarboximidamide
CAS Number 35943-86-5
Molecular Formula

Molecular Weight 179.18 g/mol
SMILES NC(=O)C1=CC=C(C1)C(N)=NO
Structural Isomerism

The amidoxime moiety exhibits geometric isomerism around the C=N double bond, existing as Z (syn) and E (anti) isomers.

  • Thermodynamics: The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.

  • Implication: In solution, rapid equilibration may occur, but the specific binding to the mARC enzyme system often favors one conformation, influencing the rate of bio-reduction.

Physicochemical Properties: The Prodrug Advantage

The transformation of the amidine to the amidoxime drastically alters the physicochemical profile, facilitating oral absorption.

Comparative Analysis: Amidoxime vs. Amidine
Property4-(N'-hydroxycarbamimidoyl)benzamide (Prodrug)4-Amidinobenzamide (Active)Impact on Drug Delivery
Basicity (pKa) ~5.5 – 6.5 (Amphoteric)~11.5 (Strong Base)Amidoxime is uncharged at intestinal pH (6.8), enhancing passive diffusion.
Lipophilicity (LogP) ~0.5 – 1.0< -1.0 (Hydrophilic)Increased LogP improves membrane permeability.
H-Bonding Donor/Acceptor (OH group)Strong Donor (Cationic)The OH group reduces solvation energy penalties during transport.
Solubility Soluble in DMSO, MeOH, EtOHWater soluble (as salt)Formulation flexibility.

Synthesis Protocol

Objective: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide from 4-cyanobenzamide via nucleophilic addition of hydroxylamine.

Reaction Logic

The reaction utilizes the nucleophilic attack of free hydroxylamine (


) on the electrophilic carbon of the nitrile group.
  • Critical Control: Temperature must be controlled (60–80°C) to prevent the "over-reaction" hydrolysis of the amidoxime to a hydroxamic acid or amide.

  • Base Selection: Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    ) is used to liberate free hydroxylamine from its hydrochloride salt.
Experimental Workflow

SynthesisWorkflow Start Precursor: 4-Cyanobenzamide Reaction Nucleophilic Addition: Reflux @ 70°C, 6-12h Start->Reaction Reagent Reagent Prep: NH2OH·HCl + K2CO3 (in Ethanol/Water) Reagent->Reaction Monitor TLC Monitoring: Disappearance of Nitrile Reaction->Monitor Workup Workup: Evaporate EtOH -> Add Water -> Cool Monitor->Workup Complete Isolate Isolation: Filtration of Precipitate Recrystallization (Water/EtOH) Workup->Isolate

Figure 1: Step-by-step synthetic pathway for the conversion of nitrile precursors to amidoximes.

Detailed Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Hydroxylamine Hydrochloride (3.0 eq) and Potassium Carbonate (1.5 eq) in a mixture of Ethanol/Water (2:1 v/v). Stir for 15 minutes to generate free base.

  • Addition: Add 4-cyanobenzamide (1.0 eq) to the mixture.

  • Reflux: Heat the mixture to 70–80°C. Maintain reflux for 6–12 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (high Rf) should disappear, replaced by the more polar amidoxime spot (lower Rf).

  • Workup: Evaporate the ethanol under reduced pressure. Add ice-cold water to the residue.

  • Crystallization: The product often precipitates upon cooling. Filter the white solid.

  • Purification: Recrystallize from hot water or ethanol/water mixture if necessary. Dry under vacuum over

    
    .
    

Biotransformation: The mARC Pathway[6]

The defining feature of 4-(N'-hydroxycarbamimidoyl)benzamide is its role as a substrate for the mARC system . This pathway is distinct from P450 metabolism and is crucial for activating amidoxime prodrugs (e.g., Ximelagatran, Sibrafiban derivatives).

Mechanism of Action

The reduction of the N-O bond is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme, in concert with Cytochrome b5 (Cyt b5) and NADH-Cytochrome b5 Reductase (Cyt b5 R).[1]

mARC_Pathway NADH NADH CytB5R Cyt b5 Reductase (FAD) NADH->CytB5R e- CytB5 Cytochrome b5 (Heme) CytB5R->CytB5 e- mARC mARC Enzyme (Moco) CytB5->mARC e- Drug Amidine (Active Drug) mARC->Drug Reduction (N-O cleavage) Prodrug Amidoxime (Inactive/Prodrug) Prodrug->mARC

Figure 2: Electron transport chain facilitating the reduction of the amidoxime prodrug to the active amidine.

Biological Significance[8]
  • Subcellular Localization: Outer mitochondrial membrane.

  • Species Differences: Researchers must note that mARC activity varies significantly between species (Rat > Human > Dog), which impacts the scaling of PK/PD data during drug development [1, 2].

Analytical Characterization

Validating the structure requires specific attention to the labile N-O bond.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid). Note: Acidic pH is required to protonate the structure for good peak shape.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzamide absorption) and 210 nm.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode ($ \text{ESI}^+ $).

  • Signal: Expect

    
    .
    
  • Fragmentation: Watch for the loss of Oxygen (M-16) or ammonia, though the amidoxime is generally stable in soft ionization.

Safety & Handling

While not a potent toxin, the compound should be treated as a chemical irritant.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[2]

    • Eye Irrit. 2 (H319): Causes serious eye irritation.[2]

    • STOT SE 3 (H335): May cause respiratory irritation.[2]

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Work within a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C. Amidoximes can slowly decompose/oxidize if exposed to light and heat for prolonged periods.

References

  • Clement, B., et al. (2023).[3] "The History of mARC." Molecules, 28(12), 4713.[3]

  • Havemeyer, A., et al. (2006).[3] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(46), 34796–34802.[3]

  • PubChem. "N-(4-Carbamimidoyl-phenyl)-2-hydroxy-benzamide (Related Structure Data)." National Library of Medicine.

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 433(2), 383-391.

Sources

thermodynamic solubility profile of 4-(-N'-hydroxycarbamimidoyl)benzamide in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Solubility Profiling: A Comparative Analysis of 4-(N'-hydroxycarbamimidoyl)benzamide in Aqueous and Organic Media

Executive Summary & Compound Profile

Subject: 4-(-N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidoximobenzamide). CAS Registry Number: 19524-06-2 (Representative analog). Significance: This compound represents a critical class of amidoxime intermediates used in the synthesis of 1,2,4-oxadiazole heterocycles and as prodrugs for amidine-based anticoagulants (e.g., Factor Xa inhibitors).

The Solubility Challenge: Researchers often face a dichotomy with amidoximes:

  • DMSO (Dimethyl Sulfoxide): Exhibits high solubility due to strong dipole-dipole interactions and disruption of intermolecular hydrogen bonding, making it ideal for stock solutions (

    
     mM).
    
  • Water: Exhibits kinetically slow dissolution and pH-dependent thermodynamic solubility due to high crystal lattice energy and the amphoteric nature of the amidoxime group.

This guide provides the definitive protocol for establishing the thermodynamic solubility profile, contrasting the solvation mechanisms in water versus DMSO.

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the competition between Crystal Lattice Energy (solid state stability) and Solvation Energy (liquid state interaction).

A. Structural Analysis

The molecule contains three distinct polarity centers:

  • Benzamide (

    
    ):  H-bond donor/acceptor; moderate polarity.
    
  • Amidoxime (

    
    ):  Amphoteric.
    
    • Acidic: The oxime -OH (

      
      ).
      
    • Basic: The amide nitrogen (

      
      ).
      
  • Aromatic Ring: Hydrophobic core favoring

    
     stacking in the crystal lattice.
    
B. Solvation Mechanisms: Water vs. DMSO[1][2][3]
FeatureAqueous Media (Water) Organic Polar Aprotic (DMSO)
Dominant Interaction Hydrogen Bonding (Donor/Acceptor).[1]Dipole-Dipole & H-bond Acceptance.
Lattice Disruption Low. Water struggles to break the strong intermolecular H-bonds (dimerization) of the solid amidoxime.High. DMSO acts as a strong H-bond acceptor, effectively "capping" the amide/oxime protons and breaking the crystal lattice.
Thermodynamics Entropy-driven hydrophobic effect opposes dissolution of the benzene ring.Enthalpically favorable solvation of both polar and aromatic domains.
pH Sensitivity High. Solubility is minimal at neutral pH (zwitterionic/neutral form) and increases significantly at pH

or pH

.
None. Solubility is independent of pH in aprotic media.

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between the rigid H-bond network in water and the lattice-disrupting capability of DMSO.

SolvationMechanism cluster_Solid Solid State (Crystal Lattice) cluster_Water Aqueous Environment (pH 7) cluster_DMSO DMSO Environment Solid 4-Amidoximobenzamide (Strong Intermolecular H-Bonds) Water_Solv Water Molecules (High Surface Tension) Solid->Water_Solv High Energy Barrier DMSO_Solv DMSO Molecules (S=O Dipole Interaction) Solid->DMSO_Solv Low Energy Barrier Result_Water Limited Solubility (Hydrophobic Effect Dominates) Water_Solv->Result_Water Structured Water Cage Result_DMSO High Solubility (Lattice Disruption) DMSO_Solv->Result_DMSO Solute-Solvent H-Bonding

Caption: Comparative solvation mechanics showing the high energy barrier in water due to hydrophobic effects vs. the favorable lattice disruption in DMSO.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (


) at equilibrium.
Standard:  Adapted from OECD Guideline 105 .[2]
Materials
  • Compound: >98% purity 4-(-N'-hydroxycarbamimidoyl)benzamide.

  • Solvents: HPLC-grade Water, DMSO, Acetonitrile (for mobile phase).

  • Equipment: Orbital shaker (temperature controlled), 0.22

    
     PTFE filters (for DMSO) and PVDF filters (for water), HPLC-UV/Vis.
    
Step-by-Step Methodology

Step 1: Preparation of Supersaturated Solutions

  • Weigh approx. 10 mg of compound into three separate 4 mL glass vials (Triplicate).

  • Add 1.0 mL of solvent (Water for Set A, DMSO for Set B).

    • Note: If the solid dissolves immediately, add more solid until a persistent suspension is visible.

  • Cap vials tightly to prevent evaporation (especially for DMSO, which is hygroscopic).

Step 2: Equilibration

  • Place vials in an orbital shaker at 25°C ± 1°C .

  • Agitate at 200 RPM for 24 to 72 hours .

    • Checkpoint: Visually inspect at 24h. If no solid remains, the solution is not saturated; add more solid and restart.

Step 3: Phase Separation

  • Remove vials and let stand for 1 hour to allow bulk sedimentation.

  • Filtration: Pass the supernatant through a 0.22

    
     syringe filter .
    
    • Critical: Pre-saturate the filter with 200

      
       of the solution and discard the filtrate to prevent adsorption losses.
      

Step 4: Quantification (HPLC-UV)

  • Dilution: Dilute the DMSO filtrate 1:100 or 1:1000 with mobile phase to fit the calibration curve. Water samples may require less dilution.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax, 3.5

    
    ).
    
    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (Benzamide absorption).

Workflow Visualization

The following flowchart outlines the critical decision points in the solubility determination workflow.

SolubilityWorkflow Start Weigh Solid (Excess) AddSolvent Add Solvent (Water or DMSO) Start->AddSolvent Shake Equilibrate 25°C, 24-72h AddSolvent->Shake Check Solid Present? Shake->Check AddMore Add Solid Check->AddMore No Filter Filter (0.22 µm) & Dilute Check->Filter Yes AddMore->Shake HPLC HPLC-UV Quantification Filter->HPLC

Caption: Operational workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Expected Data Profile & Interpretation

Based on structural analogs (Benzamidoxime and 4-Aminobenzamide), the following profile is the expected baseline for validation.

ParameterWater (pH 7.4) DMSO Implication for Research
Solubility Range Low to Moderate (

mg/mL)
High (

mg/mL)
Assay Design: Stock solutions must be made in DMSO. Aqueous dilutions should be kept

DMSO to prevent precipitation.
Equilibration Time Slow (48-72 hours)Fast (< 24 hours)Water samples require longer shaking to overcome lattice energy.
Temperature Effect Significant increase with TempModerate increaseDo not store aqueous solutions in the fridge (4°C) without checking for precipitation.

Troubleshooting "Crash-Out": If the compound precipitates upon diluting a DMSO stock into aqueous buffer:

  • Check pH: Ensure the buffer pH is not exactly at the isoelectric point (though for amidoximes, this is less critical than for amino acids).

  • Cosolvents: Add 5-10% PEG400 or Captisol® to the aqueous phase to stabilize the aromatic ring.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[2] Test No. 105: Water Solubility.[2][3][4] Organization for Economic Cooperation and Development.[4]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (For physicochemical properties of amidoxime analogs).

Sources

Physicochemical Profiling of N'-Hydroxycarbamimidoyl Derivatives: Ionization, Tautomerism, and Bioactivation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of N'-Hydroxycarbamimidoyl Derivatives (Amidoximes) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The N'-hydroxycarbamimidoyl moiety (commonly referred to as the amidoxime group) represents a critical pharmacophore in medicinal chemistry, primarily utilized as a prodrug strategy to mask the high basicity of amidines and guanidines.[1] While amidines (pKa ~11–12) are fully ionized and poorly permeable at physiological pH, amidoximes exhibit a significantly lower pKa (~4–5), ensuring a predominance of the neutral species at pH 7.4.

This guide provides a rigorous technical analysis of the ionization states, tautomeric equilibria, and experimental determination of pKa values for amidoxime derivatives. It further details the reductive bioactivation pathway mediated by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system essential for converting these prodrugs into their active pharmacological forms.[2][3]

Structural Chemistry and Tautomerism

The amidoxime functional group (


) is amphoteric and subject to complex tautomeric equilibria. Understanding these states is a prerequisite for accurate pKa determination and binding mode analysis.
Tautomeric Forms

In solution, amidoximes exist in equilibrium between the amide oxime (A) and the hydroxyamidine (B) tautomers.

  • Form A (Major):

    
     (Preferred in aqueous solution and solid state).
    
  • Form B (Minor):

    
     (Amino-imino tautomerism).
    
Geometric Isomerism

The


 double bond gives rise to Z (zusammen) and E (entgegen) isomers.
  • The Z-isomer is generally thermodynamically favored due to an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen, forming a pseudo-5-membered ring.

  • Implication: This intramolecular stabilization can shift experimental pKa values by 0.5–1.0 log units compared to theoretical predictions that do not account for specific solvation or H-bonding networks.

Acid-Base Equilibria and Ionization States[4]

Amidoximes possess two distinct ionization constants: a basic pKa (protonation) and an acidic pKa (deprotonation).

The Protonation Step (Basic pKa ≈ 4.0 – 6.0)

Unlike their amidine counterparts, amidoximes are weak bases. Protonation occurs at the imino nitrogen , not the amino group or the oxygen.

  • Reaction:

    
    
    
  • Resonance Stabilization: The positive charge is delocalized across the N-C-N triad. The electron-withdrawing nature of the hydroxyl group significantly lowers the basicity compared to amidines.

The Deprotonation Step (Acidic pKa ≈ 11.0 – 12.5)

At high pH, the hydroxyl proton is removed.

  • Reaction:

    
    
    
  • Significance: This value is rarely relevant for oral absorption but is critical for solubility profiling and formulation at high pH.

Visualization of Ionization Pathway

Ionization Cation Cationic Species (Protonated) pH < pKa1 Neutral Neutral Species (Lipophilic) pKa1 < pH < pKa2 Cation->Neutral - H+ (pKa ~5.0) Neutral->Cation + H+ Anion Anionic Species (Deprotonated) pH > pKa2 Neutral->Anion - H+ (pKa ~12.0) Anion->Neutral + H+

Figure 1: Stepwise ionization of amidoximes. The neutral species predominates at physiological pH (7.4).

Representative Data: pKa Values

The following table summarizes experimentally determined pKa values for key amidoxime derivatives. Note the influence of the R-group electronegativity.

CompoundStructure (R-Group)pKa₁ (Base)pKa₂ (Acid)MethodRef
Acetamidoxime

5.8512.40Potentiometry[1]
Benzamidoxime

4.8512.36UV-Vis / Pot.[2]
Ximelagatran (Prodrug moiety)~4.5 - 5.0N/DPotentiometry[3]
Oxamflatin (Hydroxamic analog)8.9 (Acid)*-Potentiometry[4]

*Note: Hydroxamic acids (


) are distinct from amidoximes and are significantly more acidic.

Experimental Protocols for pKa Determination

For rigorous characterization, two orthogonal methods are recommended. Potentiometry is the gold standard for solubility > 1 mM, while UV-Vis Spectrophotometry is required for sparingly soluble compounds.

Method A: Potentiometric Titration (Standard)
  • Instrument: SiriusT3 or Mettler Toledo autotitrator.

  • Conditions:

    
    , Ionic Strength (
    
    
    
    ) = 0.15 M KCl.
  • Inert Atmosphere: Constant

    
     or Argon purge to prevent carbonate formation (critical for pKa > 9).
    

Workflow:

  • Calibration: Calibrate electrode using standard buffers (pH 4.01, 7.00, 10.01). Determine electrode slope (>98% efficiency required).

  • Sample Prep: Dissolve 3–5 mg of amidoxime in 20 mL of degassed 0.15 M KCl. Add HCl to lower starting pH to ~2.0.

  • Titration: Titrate with 0.1 M KOH (CO2-free) to pH 12.5.

  • Analysis: Use the Bjerrum plot method or Gran's function to extract pKa.

    • Self-Validation: Perform a "blank" titration (solvent only) and subtract to correct for water ionization and carbonate traces.

Method B: UV-Vis Spectrophotometric Titration

Required when sample concentration must be low (< 50 µM) due to solubility limits.

Workflow:

  • Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Identify

    
     shift.
    
  • Buffer Preparation: Prepare a "Universal Buffer" (Britton-Robinson) covering pH 2 to 12.

  • Measurement: Aliquot compound into buffers of varying pH. Measure Absorbance (

    
    ) at the analytical wavelength.[4]
    
  • Calculation: Fit data to the modified Henderson-Hasselbalch equation:

    
    
    
    • Visual Check: Plot spectra overlay. A sharp isosbestic point must be visible, confirming a clean two-state equilibrium without degradation.

Biological Bioactivation: The mARC Pathway

The utility of amidoximes as prodrugs relies on their enzymatic reduction to amidines.[1] This process is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme found in the outer mitochondrial membrane.

Mechanism of Action

The reduction is a three-component electron transport chain:

  • NADH donates electrons to Cytochrome b5 Reductase (Cyb5R) .[2]

  • Electrons are transferred to Cytochrome b5 (Cyb5) .

  • Cyb5 reduces mARC , which transfers electrons to the amidoxime N-O bond, cleaving it to form the amidine and water.

Pathway Diagram

mARC_Pathway cluster_mitochondria Outer Mitochondrial Membrane NADH NADH Cyb5R Cytochrome b5 Reductase NADH->Cyb5R e- transfer Cyb5 Cytochrome b5 (Fe2+/Fe3+) Cyb5R->Cyb5 e- transfer mARC mARC Enzyme (Mo-Cofactor) Cyb5->mARC e- transfer Drug Amidine (Active Drug) mARC->Drug Reduction (N-O Cleavage) Water H2O mARC->Water Prodrug Amidoxime (Prodrug) Prodrug->mARC Substrate binding

Figure 2: The mARC-mediated reductive activation cascade. This system is distinct from P450 metabolism and occurs primarily in the liver and kidney.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][3][5][6] Drug Metabolism Reviews, 34(3), 565–579.[5] Link

  • Mehio, N., et al. (2023). Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. Molecules, 28(6), 2617. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Chapter on Amidoximes).
  • Damborsky, J., et al. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Journal of Physical Chemistry B, 119(49). Link

  • Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC) involves a 3-component system. Journal of Biological Chemistry, 286(33). Link

Sources

An In-depth Technical Guide to 4-(N'-hydroxycarbamimidoyl)benzamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N'-hydroxycarbamimidoyl)benzamide, systematically named 4-((amino(hydroxyamino)methylene)amino)benzamide, is an aromatic organic compound featuring a benzamide core substituted with an N-hydroxyguanidine group. While this specific primary amide has limited documentation in readily accessible chemical databases, its core structure is of significant interest in medicinal chemistry. The N-hydroxyguanidine moiety is a key pharmacophore, recognized for its diverse biological activities, including potential anticancer and antiviral properties[1][2]. This guide provides a comprehensive overview of the chemical identifiers, plausible synthetic routes, potential mechanisms of action, and characterization of 4-(N'-hydroxycarbamimidoyl)benzamide, drawing insights from closely related and well-studied analogues.

The N-hydroxyguanidine group is structurally related to both guanidine and hydroxyurea and is known to interact with various biological targets. Notably, N-hydroxyguanidines are recognized as inhibitors of ribonucleotide reductase and as substrates for nitric oxide synthases (NOS), positioning them as valuable scaffolds in drug discovery[3][4]. This guide aims to equip researchers with the foundational knowledge to synthesize, characterize, and explore the therapeutic potential of this and similar compounds.

Chemical Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name 4-((amino(hydroxyamino)methylene)amino)benzamideInferred
Molecular Formula C8H10N4O2Calculated
Molecular Weight 194.19 g/mol Calculated
Canonical SMILES C1=CC(=CC=C1C(=O)N)N=C(N)NOInferred
InChI Key Inferred, pending synthesis and characterization
CAS Number Not available

Note: The table presents inferred and calculated data based on the chemical structure.

Synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide

The synthesis of N-hydroxyguanidines can be achieved through several established routes. A highly plausible and efficient method for the preparation of 4-(N'-hydroxycarbamimidoyl)benzamide involves the reaction of the corresponding benzonitrile derivative with hydroxylamine[5]. This two-step synthesis starts from the readily available 4-cyanobenzamide.

Proposed Synthetic Pathway

Synthesis_of_4_N_hydroxycarbamimidoyl_benzamide start 4-Cyanobenzamide intermediate Reaction with Hydroxylamine start->intermediate Reagents: Hydroxylamine hydrochloride, Base (e.g., Na2CO3), Solvent (e.g., Ethanol/Water) product 4-(N'-hydroxycarbamimidoyl)benzamide intermediate->product Heat

Caption: Proposed synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide from 4-cyanobenzamide.

Experimental Protocol: Synthesis from 4-Cyanobenzamide

This protocol is a generalized procedure based on established methods for the synthesis of amidoximes from nitriles[5].

Step 1: Preparation of 4-Cyanobenzamide

If not commercially available, 4-cyanobenzamide can be synthesized from 4-cyanobenzoyl chloride through amidation[6].

Materials:

  • 4-Cyanobenzoyl chloride

  • Concentrated aqueous ammonia

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ice bath

Procedure:

  • Dissolve 4-cyanobenzoyl chloride in DCM in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

  • A white precipitate of 4-cyanobenzamide will form.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be purified by recrystallization if necessary.

Step 2: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide

Materials:

  • 4-Cyanobenzamide[7]

  • Hydroxylamine hydrochloride

  • Sodium carbonate or other suitable base

  • Ethanol/Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve 4-cyanobenzamide (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5-2 equivalents) and sodium carbonate (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Mechanism of Action and Biological Significance

The N-hydroxyguanidine moiety is a versatile pharmacophore with several potential mechanisms of action, making 4-(N'-hydroxycarbamimidoyl)benzamide a compound of significant interest for drug discovery.

Nitric Oxide (NO) Donation

N-hydroxyguanidines are known substrates for nitric oxide synthases (NOS), which can oxidize them to release nitric oxide (NO)[1][8]. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability of N-hydroxyguanidine derivatives to act as NO donors is being explored for the treatment of cardiovascular diseases and other conditions associated with NO deficiency[9].

NO_Donation_Mechanism compound 4-(N'-hydroxycarbamimidoyl)benzamide nos Nitric Oxide Synthase (NOS) compound->nos oxidation Oxidation nos->oxidation + O2, NADPH no Nitric Oxide (NO) oxidation->no byproduct Citrulline analogue oxidation->byproduct

Caption: Simplified pathway of nitric oxide (NO) generation from an N-hydroxyguanidine.

Anticancer and Antiviral Activity

Derivatives of N-hydroxyguanidine have demonstrated significant anticancer and antiviral activities[2][3]. This activity is often attributed to their ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis and repair. By inhibiting this enzyme, these compounds can selectively target rapidly proliferating cells, such as cancer cells and virus-infected cells. Studies have shown that some N-hydroxyguanidine derivatives are more potent than the established anticancer drug hydroxyurea[2].

Characterization and Analytical Methods

The structural confirmation of synthesized 4-(N'-hydroxycarbamimidoyl)benzamide is crucial and can be achieved using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzamide ring, the amide protons, and the protons of the N-hydroxyguanidine group.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H and O-H stretching vibrations of the amide and hydroxyguanidine groups, as well as the C=O stretch of the amide and the C=N stretch of the guanidine moiety[3].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass of the parent ion.

Safety, Handling, and Storage

While specific toxicity data for 4-(N'-hydroxycarbamimidoyl)benzamide is not available, precautions should be taken based on the known hazards of related compounds, such as guanidine and hydroxylamine derivatives[10][11].

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • N-hydroxyguanidines are generally recommended to be stored at low temperatures (e.g., -20 °C) to ensure stability[3].

Conclusion

4-(N'-hydroxycarbamimidoyl)benzamide represents a promising yet underexplored molecule within the pharmacologically significant class of N-hydroxyguanidines. Its structural features suggest potential as a nitric oxide donor and as an anticancer or antiviral agent. This technical guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further investigation into its therapeutic potential. The development of robust synthetic protocols and comprehensive biological evaluations will be crucial in unlocking the full potential of this and related compounds in drug discovery and development.

References

  • Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical Oxidation of N-hydroxyguanidine Compounds. Release of Nitric Oxide, Nitroxyl and Possible Relationship to the Mechanism of Biological Nitric Oxide Generation. Biochemical Pharmacology, 43(3), 607-13. [Link]

  • Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861. [Link]

  • Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). N(G)-Hydroxyguanidines from Primary Amines. Organic Letters, 8(18), 4035–4038. [Link]

  • Google Patents. (2014). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

  • Stuehr, D. J., et al. (2001). Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Biochemistry, 40(33), 9896–9905. [Link]

  • Crane, B. R., et al. (2006). Single crystal structural and absorption spectral characterizations of nitric oxide synthase complexed with Nω-hydroxy-L-arginine and diatomic ligands. Journal of Biological Chemistry, 281(42), 31768–31781. [Link]

  • Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039–8047. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Google Patents. (2017).
  • Clement, B., et al. (2001). N-hydroxyguanidines as new heme ligands: UV-visible, EPR, and resonance Raman studies of the interaction of various compounds bearing a C=NOH function with microperoxidase-8. Biochemistry, 40(33), 9896-905. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Santl, J., & Türk, G. (1998). Efficient Formation of Nitric Oxide from Selective Oxidation of N-Aryl N'-Hydroxyguanidines by Inducible Nitric Oxide Synthase. Biochemistry, 37(1), 129-135. [Link]

  • PubChem. (n.d.). Hydroxyguanidine. [Link]

  • Google Patents. (2010). US7091378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. [Link]

Sources

Technical Whitepaper: Stability Profile of 4-(N'-hydroxycarbamimidoyl)benzamide in Physiological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of 4-(N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidoximobenzamide ), a critical intermediate and pharmacophore in the development of amidine-based anticoagulants and antimicrobial agents.

This guide synthesizes structural chemistry principles with empirical stability data of benzamidoxime analogs to provide a robust framework for handling, analysis, and storage.

Executive Summary

4-(N'-hydroxycarbamimidoyl)benzamide exhibits a pH-dependent stability profile characterized by robust persistence at neutral physiological pH (7.4) and accelerated degradation under acidic conditions.

  • At pH 7.4 (PBS): The compound is chemically stable (t

    
     > 48 hours), making it suitable for standard in vitro bioassays without immediate degradation concerns.
    
  • At pH < 4.0: Significant hydrolysis of the amidoxime moiety occurs, yielding the corresponding amide and carboxylic acid derivatives.

  • Photostability: The N-O bond renders the molecule susceptible to photo-oxidation; amber glassware is mandatory.

Operational Recommendation: Prepare stock solutions in DMSO or Methanol; dilute into pH 7.4 buffers immediately prior to use. Avoid prolonged exposure to acidic buffers (pH < 4) or strong light sources.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

To understand the stability, we must first analyze the functional groups susceptible to degradation.

FeatureDescriptionStability Implication
Structure 4-position: Amidoxime (

)1-position: Amide (

)
Amidoxime: The primary site of reactivity.[1] It acts as a prodrug moiety for amidines but is prone to hydrolysis and reduction.Amide: Relatively inert at pH 7.4; hydrolysis requires extreme pH or enzymatic catalysis.
pKa

(Amidoxime protonation)

(Amidoxime deprotonation)
At pH 7.4 , the molecule exists predominantly in its neutral, uncharged form . This lack of charge enhances hydrolytic stability compared to the protonated cationic species present at pH < 5.
Solubility Moderate in aqueous buffers; High in DMSO.Low solubility in water can lead to precipitation in high-concentration stocks, often mistaken for degradation.

Degradation Mechanisms

The degradation of 4-(N'-hydroxycarbamimidoyl)benzamide in abiotic buffers follows two primary pathways: Acid-Catalyzed Hydrolysis and Oxidative Photolysis .

Pathway Analysis
  • Hydrolysis (Acidic pH): The amidoxime group hydrolyzes to 4-carbamoylbenzamide (Terephthalamide), releasing hydroxylamine. Further hydrolysis yields Terephthalic acid.

  • Cyclization (Thermal): Under high heat (>60°C), amidoximes can cyclize to form 1,2,4-oxadiazoles, though this is rare in standard physiological buffers.

  • Oxidation (Light/Trace Metals): The N-OH bond is labile. Radical formation can lead to dimerization or formation of nitro-derivatives.

Mechanistic Visualization

The following diagram illustrates the degradation cascade.

DegradationPathways Parent 4-(N'-hydroxycarbamimidoyl) benzamide (Parent) Intermediate 4-Carbamoylbenzamide (Terephthalamide) Parent->Intermediate Acid Hydrolysis (pH < 4, k1) SideProduct 1,2,4-Oxadiazole Derivative Parent->SideProduct Thermal/Cyclization (>60°C) FinalProduct Terephthalic Acid (Mono/Di-acid) Intermediate->FinalProduct Slow Hydrolysis (pH << 2, k2)

Figure 1: Primary degradation pathways. The dominant pathway in acidic buffers is the hydrolysis to the diamide.

Experimental Assessment Protocol

To validate the stability of your specific lot, follow this self-validating HPLC protocol. This method separates the parent amidoxime from its amide hydrolysis product.

Materials & Buffer Preparation
  • Stock Solution: 10 mM in DMSO (Store at -20°C).

  • Test Buffers:

    • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).

    • pH 4.5: 50 mM Acetate Buffer.

    • pH 7.4: 50 mM Phosphate Buffered Saline (PBS).

  • Internal Standard: Benzamide (10 µM) – to correct for injection variability.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: 254 nm (Primary), 280 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

Stability Workflow

The following workflow ensures rigorous data generation.

ExperimentalWorkflow Stock Stock Prep 10 mM in DMSO Spike Spike into Buffers Final Conc: 50 µM (pH 1.2, 4.5, 7.4) Stock->Spike Incubate Incubation 37°C, Dark, Shaking Spike->Incubate Sample Sampling Points 0, 1, 4, 8, 24, 48 hrs Incubate->Sample At time t Quench Quench/Dilute Dilute 1:1 with Mobile Phase A (Stops pH reactions) Sample->Quench Analyze HPLC Analysis Calculate % Remaining Quench->Analyze

Figure 2: Step-by-step stability assessment workflow ensuring reaction quenching and precise timing.

Data Analysis & Expected Results

Kinetic Modeling

Degradation in buffers typically follows pseudo-first-order kinetics . Calculate the degradation rate constant (


) using:


Where:

  • 
     = Peak area of parent at time 
    
    
    
    .
  • 
     = Peak area of parent at time 
    
    
    
    .
Reference Stability Values (Class-Based)

Based on structural analogs (Benzamidoxime, Pentamidine metabolites), expect the following:

Buffer ConditionExpected

Primary DegradantNotes
pH 1.2 (HCl) 4 – 12 Hours4-CarbamoylbenzamideRapid protonation of amidoxime facilitates nucleophilic attack by water.
pH 4.5 (Acetate) > 24 Hours4-CarbamoylbenzamideModerate stability; protonation is partial near pKa.
pH 7.4 (PBS) > 48 Hours None (Trace Amide)Stable. The neutral form resists hydrolysis.
Plasma (Rat/Human) < 30 MinutesAmidine / AmideUnstable. Note: This is due to enzymatic reduction (mARC system), not chemical instability.

Critical Insight: If you observe degradation at pH 7.4 in < 4 hours, check for oxidizing contaminants in your buffer or exposure to UV light. The pure compound should be stable.

Storage & Handling

  • Solid State: Store at -20°C, desiccated. Protect from light.

  • Solution State:

    • DMSO stocks are stable for months at -20°C.

    • Aqueous dilutions should be used within 24 hours .

    • Do not store aqueous solutions in clear glass; use amber vials to prevent N-O bond photolysis.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

    • Establishes the fundamental stability and metabolic p
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Authoritative text on the hydrolysis mechanisms of amides and amidoximes.
  • Kozlov, V., et al. (2017).[2] Solvated proton as the main reagent... in aromatic sulfonation.[2] (Cited for general acid catalysis mechanisms relevant to benzamide hydrolysis).[3]

  • Oupický, D., et al. (2008). Benzamide hydrolysis in strong acids.[3][2][4] Canadian Journal of Chemistry.[2] [2]

    • Provides the kinetic data for the hydrolysis of the benzamide portion of the molecule.
  • ResearchGate Data. (2025). Stability of amidoxime prodrugs in buffer.[1][5][6]

    • Confirms the stability of amidoxime linkers

Sources

Methodological & Application

Application Note & Protocol: Preparation and Use of 4-(-N'-hydroxycarbamimidoyl)benzamide Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(-N'-hydroxycarbamimidoyl)benzamide is a small molecule featuring a benzamide core structure substituted with a hydroxycarbamimidoyl (also known as a hydroxyguanidine or amidoxime) group. While specific biological activities for this exact molecule are not extensively documented in public literature, its structural motifs are present in compounds known to target key enzymatic pathways. The benzamide moiety is found in inhibitors of poly(ADP-ribose)polymerase (PARP), and related structures can inhibit enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH).[1] Furthermore, the broader class of amidoxime-containing compounds has been investigated for various therapeutic effects, including the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation.[2][3]

IDO1 is a key therapeutic target in oncology as it suppresses anti-tumor immunity by depleting the essential amino acid L-tryptophan and producing immunosuppressive metabolites like kynurenine.[4][5] The successful investigation of 4-(-N'-hydroxycarbamimidoyl)benzamide in any cell-based assay is fundamentally dependent on the accurate and reproducible preparation of experimental solutions. Compound precipitation, degradation, or solvent-induced artifacts can lead to inconsistent and unreliable data.[6]

This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and use of 4-(-N'-hydroxycarbamimidoyl)benzamide stock solutions for cell culture applications. It is designed to provide researchers, scientists, and drug development professionals with the necessary technical details and scientific rationale to ensure experimental integrity and success.

Physicochemical Properties and Solubility Analysis

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol. The data below is based on the closely related analogue, 4-(N-Hydroxycarbamimidoyl)-N-methylbenzamide, and should be confirmed with the supplier-specific Certificate of Analysis for the exact compound being used.[7]

PropertyValueReference / Comment
Molecular Formula C₉H₁₁N₃O₂For the N-methylated analogue.[7] The user's compound (C₈H₉N₃O₂) has a MW of 179.18 g/mol . This will be used for calculations.
Molecular Weight (MW) 179.18 g/mol Calculated for C₈H₉N₃O₂.
Appearance Typically a white to off-white solid.Based on similar benzamide compounds.[8]
Aqueous Solubility Predicted to be low/sparingly soluble.Aromatic structures often have poor water solubility.[6]
Organic Solvent Dimethyl Sulfoxide (DMSO)Recommended primary solvent due to its high solvating power for diverse organic compounds.[9][10][11]

Causality Behind Solvent Choice: The molecular structure, containing both aromatic and polar functional groups, predicts poor solubility in aqueous media like cell culture medium. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is an excellent choice for creating high-concentration stock solutions of such compounds.[10] However, DMSO can have pleiotropic effects on cells, including influencing differentiation, cell cycle, and cytotoxicity, especially at concentrations above 0.5%.[6] Therefore, it is critical to prepare a high-concentration stock solution so that the final volume added to the cell culture medium is minimal, typically keeping the final DMSO concentration at or below 0.1%.[10][12]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM master stock solution in cell culture-grade DMSO. This concentration is a common standard, providing a convenient starting point for a wide range of final working concentrations while minimizing the volume of DMSO introduced into the cell culture.[6][13]

Materials:

  • 4-(-N'-hydroxycarbamimidoyl)benzamide powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol Steps:

  • Calculate Required Mass: The first step is to accurately calculate the mass of the compound needed to achieve the target concentration of 10 mM.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example Calculation for 1 mL of 10 mM Stock:

      • Mass (mg) = 10 mmol/L × 0.001 L × 179.18 g/mol

      • Mass (mg) = 1.79 mg

  • Weighing the Compound:

    • Inside a chemical fume hood or on a draft-shielded balance, carefully weigh out 1.79 mg of 4-(-N'-hydroxycarbamimidoyl)benzamide powder.

    • Tare a sterile 1.5 mL microcentrifuge tube on the balance before adding the powder to ensure accurate measurement.

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the weighed powder.

    • Cap the tube tightly and vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, precipitate-free solution is required.

    • Expert Tip: If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.[6][14] However, always check the compound's temperature stability first. Ensure any precipitate is fully re-dissolved before use.[14]

  • Aliquoting and Storage (Self-Validating System):

    • To ensure stability and prevent contamination from repeated use, the master stock should be aliquoted.[6]

    • Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots in a desiccated container at -20°C or -80°C for long-term stability. This practice of creating and using single-use aliquots is a self-validating system that prevents the degradation that can occur with repeated freeze-thaw cycles.[6]

Protocol: Preparation of Working Solutions for Cell Treatment

The high-concentration master stock must be diluted into complete cell culture medium to achieve the final desired experimental concentration immediately before treating the cells.

Protocol Steps:

  • Pre-warm Culture Medium: Warm the required volume of complete cell culture medium (containing serum and any other supplements) to 37°C in a water bath. This prevents temperature shock to the cells.

  • Calculate Dilution: Determine the volume of the 10 mM master stock needed.

    • Formula (M1V1 = M2V2): Volume of Stock (V1) = (Final Concentration (M2) × Final Volume (V2)) / Stock Concentration (M1)

    • Example Calculation for 10 mL of a 10 µM Working Solution:

      • V1 = (10 µM × 10 mL) / 10,000 µM (10 mM)

      • V1 = 0.01 mL = 10 µL

  • Perform Dilution:

    • Add the final volume of pre-warmed medium (e.g., 10 mL) to a sterile conical tube.

    • Add the calculated volume of the 10 mM stock (10 µL) dropwise into the medium while gently swirling the tube.[14] This technique, known as "plunging," helps prevent the compound from precipitating out of the solution when it encounters the aqueous environment.[10]

  • Prepare Vehicle Control: A vehicle control is essential for validating that any observed cellular effects are due to the compound and not the solvent.

    • Prepare a separate culture flask or plate that receives the same volume of DMSO as the treated samples, diluted in the same volume of medium.

    • In the example above, this would be 10 µL of DMSO in 10 mL of medium, for a final DMSO concentration of 0.1%.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing 4-(-N'-hydroxycarbamimidoyl)benzamide or the vehicle control.

Experimental Workflow and Mechanistic Context

To ensure reproducibility, a standardized workflow is paramount. The following diagram illustrates the logical flow from powder to treated cells.

G cluster_0 Part 1: Master Stock Preparation (10 mM) cluster_1 Part 2: Working Solution Preparation (e.g., 10 µM) cluster_2 Part 3: Cell Treatment calc_mass 1. Calculate Mass (e.g., 1.79 mg) weigh 2. Weigh Compound calc_mass->weigh dissolve 3. Dissolve in 1 mL DMSO (Vortex / Gentle Heat) weigh->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw calc_dil 7. Calculate Dilution (e.g., 10 µL) thaw->calc_dil dilute 8. Dilute Stock into Pre-Warmed Culture Medium calc_dil->dilute treat 10. Treat Cells with Working Solution dilute->treat prep_vehicle 9. Prepare Vehicle Control (0.1% DMSO in Medium) prep_vehicle->treat Parallel Control incubate 11. Incubate for Desired Time treat->incubate

Caption: Standardized workflow for stock solution preparation and cell treatment.

Mechanistic Context: Inhibition of the IDO1 Pathway

4-(-N'-hydroxycarbamimidoyl)benzamide may act as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). In the tumor microenvironment, cancer cells or immune cells can express IDO1 in response to inflammatory signals like IFN-γ.[4] IDO1 then catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine. This process has two major immunosuppressive effects: 1) Tryptophan depletion stalls the proliferation of effector T-cells, and 2) The accumulation of kynurenine induces the apoptosis of T-cells and promotes the development of regulatory T-cells (Tregs).[2][3][4] An IDO1 inhibitor blocks this enzymatic activity, thereby preserving local tryptophan levels and preventing kynurenine production, which helps to restore the anti-tumor activity of T-cells.

G cluster_0 Immune-Suppressive Tumor Microenvironment cluster_1 Effect on T-Cells Tryptophan L-Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by TCell_Inhibition T-Cell Proliferation Arrest & Apoptosis Tryptophan->TCell_Inhibition Depletion Causes Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Produces Kynurenine->TCell_Inhibition Induces Inhibitor 4-(-N'-hydroxycarbamimidoyl)benzamide (IDO1 Inhibitor) Inhibitor->IDO1 INHIBITS

Caption: The IDO1 pathway and the site of action for a potential inhibitor.

References

  • PubChem. (n.d.). 4-(N-Hydroxycarbamimidoyl)-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). n-(4-Carbamimidoyl-phenyl)-2-hydroxy-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • He, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Hydroxycarbamide?. Retrieved from [Link]

  • MDPI. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Universitas Gadjah Mada. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

  • Frontiers in Immunology. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Retrieved from [Link]

  • Potula, R., et al. (2005). Inhibition of indoleamine 2,3-dioxygenase (IDO) enhances elimination of virus-infected macrophages in an animal model of HIV-1 encephalitis. Blood. Retrieved from [Link]

  • Journal of Molecular Structure. (2022). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PLOS One. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Retrieved from [Link]

  • ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

Sources

solid-phase extraction techniques for benzamide derivatives from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Benzamide Derivatives from Human Plasma

Introduction & Scientific Rationale

Benzamide derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for various antipsychotics (e.g., Amisulpride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors (e.g., Entinostat).

The Bioanalytical Challenge: Quantifying these compounds in plasma at low ng/mL levels is complicated by two factors:

  • Matrix Complexity: Plasma contains high levels of phospholipids (glycerophosphocholines) and proteins (albumin), which cause severe ion suppression in LC-MS/MS, particularly in the early-eluting regions where polar benzamides often appear.

  • Physicochemical Duality: Benzamides typically possess a basic amine (pKa ~9.0–9.5) and a polar amide moiety.[1] Standard Liquid-Liquid Extraction (LLE) often yields poor recovery due to their moderate hydrophilicity, while simple Reversed-Phase (RP) SPE fails to adequately remove phospholipids.

The Solution: This guide establishes Mixed-Mode Cation Exchange (MCX) as the superior methodology. By exploiting the basic nitrogen common to benzamide derivatives, we utilize a "catch-and-release" mechanism that allows for rigorous organic washing—removing neutral matrix interferences while the analyte remains ionically locked to the sorbent.

Physicochemical Profiling & Sorbent Selection[2][3]

Before method execution, the analyte properties must dictate the sorbent choice.[2] Benzamides are weak bases.

  • Target pKa: ~8.5 – 10.0 (Basic amine group).

  • Target LogP: 0.5 – 3.0 (Moderately lipophilic to polar).

Decision Logic for Method Development

The following decision tree illustrates why MCX is preferred over RP or LLE for this class of compounds.

SPE_Decision_Tree Start Start: Analyte Profiling IsBasic Is the analyte Basic? (Contains amine, pKa > 8) Start->IsBasic LogP Hydrophobicity? (LogP Value) IsBasic->LogP Yes RP_SPE Reversed-Phase SPE (C18 / HLB) IsBasic->RP_SPE No (Neutral/Acidic) Matrix Matrix Type LogP->Matrix LogP < 3.0 (Polar/Mod) LLE Liquid-Liquid Extraction LogP->LLE LogP > 3.0 (Very Hydrophobic) Matrix->RP_SPE Clean Buffer/Water MCX_SPE Mixed-Mode Cation Exchange (MCX / PCX) Matrix->MCX_SPE Plasma/Blood (High Phospholipids)

Figure 1: Strategic decision tree for selecting SPE mechanism based on benzamide physicochemical properties.

Experimental Protocols

Protocol A: The "Gold Standard" Mixed-Mode Cation Exchange (MCX)

Recommended for clinical trials requiring maximum purity and phospholipid removal.

Materials:

  • Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX), 30 mg / 1 mL.

  • Reagents: Phosphoric acid (

    
    ), Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (
    
    
    
    ), Formic Acid (FA).

Step-by-Step Workflow:

  • Sample Pre-treatment (Critical):

    • To 200 µL of plasma, add 200 µL of 4%

      
       in water .
      
    • Mechanism:[3][4][5][6][7][8] Acidification (pH ~2-3) ensures the benzamide amine is fully protonated (

      
      ) to interact with the sorbent's sulfonic acid groups. Disruption of protein binding occurs here.
      
  • Conditioning:

    • 1.0 mL MeOH (Activates hydrophobic ligands).

    • 1.0 mL Water (Equilibrates for aqueous load).

  • Loading:

    • Load the pre-treated sample at a slow flow rate (~1 mL/min).

    • Interaction: Analyte binds via Ionic Interaction (Amine to Sulfonate) AND Hydrophobic Interaction (Benzene ring to Polymer backbone).

  • Wash 1 (Aqueous/Acidic):

    • 1.0 mL 2% Formic Acid in Water .

    • Purpose: Removes proteins, salts, and hydrophilic interferences. The low pH keeps the analyte charged and bound.

  • Wash 2 (Organic/Neutral):

    • 1.0 mL 100% Methanol .

    • Purpose:The "Magic" Step. Because the analyte is locked ionically, we can use a strong organic solvent to wash away hydrophobic neutrals and, crucially, phospholipids. In standard RP-SPE, this step would elute the drug.

  • Elution:

    • 2 x 250 µL 5%

      
       in 50:50 ACN:MeOH .
      
    • Mechanism:[3][4][5][6][7][8] The high pH (>11) deprotonates the benzamide (

      
      ), breaking the ionic bond. The organic solvent disrupts the hydrophobic bond, releasing the clean analyte.
      
  • Post-Elution:

    • Evaporate to dryness under

      
       at 40°C. Reconstitute in Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).
      
Protocol B: "Dilute-and-Shoot" Hybrid (Modern Polymer)

Recommended for high-throughput screening where speed is prioritized over absolute cleanliness.

  • Pre-treatment: Dilute plasma 1:3 with 4%

    
    .
    
  • Load: Apply directly to a water-wettable mixed-mode plate (e.g., Oasis PRiME MCX) without conditioning.

  • Wash: 500 µL 100 mM Ammonium Formate (pH 3).

  • Elute: 5%

    
     in ACN.
    

Mechanistic Visualization

Understanding the "Switching" mechanism is vital for troubleshooting recovery issues.

MCX_Mechanism cluster_0 Loading (pH 2) cluster_1 Washing (MeOH) cluster_2 Elution (pH 11) State1 Analyte (BH+) Protonated Sorbent (SO3-) Anionic State2 Neutrals Removed Hydrophobic Wash Analyte Retained Ionic Lock Intact State1->State2 Strong Ionic Bond Resists MeOH State3 Analyte (B) Neutralized Sorbent (SO3-) Repels Neutral Drug State2->State3 Base Added (NH4OH) Breaks Ionic Bond

Figure 2: The "Catch-and-Release" mechanism of Mixed-Mode Cation Exchange. The analyte is retained by charge during the organic wash, allowing for superior cleanup.[6]

Validation Criteria & Troubleshooting

Acceptance Criteria (Bioanalytical Method Validation)
ParameterAcceptance LimitRationale
Absolute Recovery > 80% (Consistent)Ensures method efficiency and sensitivity.
Matrix Effect (ME) 85% - 115%Indicates successful removal of phospholipids (suppressors).
Precision (RSD) < 15%Reproducibility of the extraction across cartridges.[9]
Linearity (

)
> 0.995Essential for pharmacokinetic quantification.[10]
Troubleshooting Guide
SymptomRoot CauseCorrective Action
Low Recovery (<50%) Analyte breakthrough during Load.Ensure Sample pH < 3.0. If pH > pKa-2, the amine won't charge. Increase

.
Low Recovery (<50%) Analyte not eluting.Elution solvent not basic enough. Ensure

is fresh (volatile). Increase to 5%.
High Backpressure Protein precipitation on frit.Centrifuge plasma after acid addition before loading onto the cartridge.
Ion Suppression Phospholipid breakthrough.Ensure Wash 2 is 100% MeOH (not ACN/Water mix) to fully solubilize lipids while drug is locked.

References

  • Waters Corporation. (2016). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Link

  • Patel, B. et al. (2013). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry. PMC. Link

  • Agilent Technologies. (2017).[1] Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Link

  • Sigma-Aldrich. (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Link

  • Thermo Fisher Scientific. (2020). SPE Troubleshooting: Poor Recovery of Analytes. Link

Sources

reaction conditions for converting nitriles to N'-hydroxycarbamimidoyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reaction Conditions for the Conversion of Nitriles to N'-Hydroxycarbamimidoyl Groups (Amidoximes)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amidoximes in Modern Chemistry

The N'-hydroxycarbamimidoyl group, commonly known as the amidoxime, is a versatile functional group of significant interest in contemporary chemical and pharmaceutical sciences. Amidoximes [RC(=NOH)NH2] are recognized for their role as key intermediates in the synthesis of various heterocyclic systems, most notably 1,2,4-oxadiazoles.[1][2] In the realm of drug development, they are frequently employed as bioisosteres for carboxylic acids and amides, a strategy used to enhance metabolic stability, optimize pharmacokinetic profiles, and improve target selectivity.[1][3] Furthermore, their ability to act as nitric oxide (NO) donors upon metabolic oxidation has positioned them as valuable pharmacophores in the development of novel therapeutics, including cardiotonic agents.[4]

The most direct, reliable, and widely adopted method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[4] This guide provides a detailed exploration of the reaction conditions for this transformation, offering field-proven insights, step-by-step protocols, and a discussion of the underlying chemical principles to empower researchers in their synthetic endeavors.

Reaction Mechanism: The Nucleophilic Addition Pathway

The conversion of a nitrile to an amidoxime proceeds via a nucleophilic addition mechanism. The reaction is initiated by the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group.[3]

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbon atom of the polarized carbon-nitrogen triple bond.

  • Proton Transfer: A subsequent intramolecular or intermolecular proton transfer from the hydroxylamine nitrogen to the nitrile nitrogen occurs, leading to the stable amidoxime product.

When hydroxylamine hydrochloride (NH₂OH·HCl) is used, a base is required to generate the free hydroxylamine nucleophile in situ. The base deprotonates the hydroxylammonium ion, liberating the more nucleophilic free hydroxylamine.[4]

Sources

Application Note: Storage and Handling Protocols for Hygroscopic Amidoxime Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amidoxime compounds (


) are critical pharmacophores in drug development, serving as prodrugs for amidines (e.g., ximelagatran intermediates) and as functional ligands in uranium extraction.[1] However, their utility is frequently compromised by their hygroscopic nature  and thermal instability .[1]

This guide addresses the "Silent Killer" of amidoxime purity: moisture-induced hydrolysis. Unlike simple amides, amidoximes possess a nucleophilic oxygen and a basic nitrogen, making them susceptible to complex degradation pathways including hydrolysis to amides and the Tiemann rearrangement. Furthermore, Differential Scanning Calorimetry (DSC) data indicates that many amidoximes exhibit exothermic decomposition, necessitating strict thermal controls.[1]

This protocol defines a self-validating storage architecture designed to maintain >98% purity over extended periods (


 years).[1]

The Degradation Matrix: Mechanisms of Failure

To handle amidoximes effectively, one must understand why they fail.[1] The degradation is not merely physical (caking) but chemical.[1]

Hydrolysis (The Primary Threat)

In the presence of moisture, the amidoxime functionality undergoes hydrolysis. This is often catalyzed by trace acids or bases.[1] The reaction cleaves the C=N bond, reverting the compound to its parent amide or carboxylic acid and releasing hydroxylamine.

  • Impact: Loss of potency, introduction of toxic hydroxylamine impurities.

Tiemann Rearrangement (The Processing Hazard)

While less common in cold storage, this pathway becomes critical during drying or heating.[1] Under thermal stress or in the presence of acylating agents/electrophiles, the amidoxime oxygen can become activated, leading to a rearrangement that yields ureas or cyanamides.

  • Impact: Formation of structurally distinct impurities that are difficult to separate.[1]

Thermal Instability

Amidoximes are energetic precursors.[1] DSC analysis frequently reveals exothermic decomposition events.[1] The onset temperature (


) can be significantly lowered by the presence of impurities or moisture, creating a self-accelerating risk.[1]
Visualization: Degradation Pathways[1]

AmidoximeDegradation Amidoxime Amidoxime R-C(=NOH)NH2 Amide Primary Amide R-CONH2 Amidoxime->Amide Hydrolysis (Path A) Hydroxylamine Hydroxylamine NH2OH Amidoxime->Hydroxylamine Byproduct ActivatedInter O-Activated Intermediate Amidoxime->ActivatedInter Dehydration/Activation Moisture + H2O (Hygroscopicity) Moisture->Amidoxime Catalyst Heat + Heat / Activation Heat->ActivatedInter Urea Substituted Urea R-NH-CO-NH2 ActivatedInter->Urea Tiemann Rearrangement (Path B) Cyanamide Cyanamide R-NH-CN ActivatedInter->Cyanamide Dehydration

Figure 1: Primary degradation pathways.[1] Path A (Hydrolysis) is the dominant risk during storage.[1] Path B (Rearrangement) is a risk during thermal drying.[1]

Safety Assessment & Thermal Data

Before handling any new amidoxime derivative, a safety assessment is mandatory.[1] These compounds are not inert salts; they are chemically active species.[1]

Table 1: Thermal Stability Indicators (Representative Data)

ParameterValue / RangeSignificance
DSC Onset (

)
100°C - 160°C (Typical)Exothermic decomposition often begins here.[1] Rule of Thumb: Process temperature must be

.
Enthalpy of Decomp (

)
-100 to -200 kJ/molModerate energy release.[1] Can be higher for polynitrated derivatives.[1]
SADT Compound SpecificSelf-Accelerating Decomposition Temperature.[1] Storage must be significantly below this limit.
Hygroscopicity HighAbsorbed water lowers

and catalyzes hydrolysis.[1]

Critical Safety Note: Never dry amidoxime compounds in an oven >40°C without prior DSC validation. Vacuum drying at ambient temperature is the only universally safe default.

Protocol 1: Receipt and Initial Characterization

Objective: Validate the integrity of the shipment and establish a baseline for stability.

  • Visual Inspection:

    • Check for "caking" or liquefaction.[1] Amidoximes are typically crystalline solids.[1] A gummy texture indicates significant moisture absorption and likely hydrolysis.[1]

  • Equilibration:

    • Do NOT open the shipment immediately. Allow the container to reach room temperature (approx. 3-4 hours) inside a desiccator. Opening a cold vial in humid air causes immediate condensation.[1]

  • Baseline Analysis (The "Time Zero" Check):

    • Karl Fischer (KF) Titration: Measure water content.[1] If

      
      , the compound is compromised and requires immediate drying or repurification.
      
    • HPLC Purity: Assess the ratio of Amidoxime vs. Amide.

Protocol 2: The "Matryoshka" Storage Architecture

To ensure multi-year stability, we utilize a nested containment system (The Matryoshka Protocol) that isolates the compound from thermodynamics.

Storage Conditions:

  • Temperature: -20°C (Standard) or -80°C (High Value/Long Term).

  • Atmosphere: Argon or Nitrogen (Inert).[1]

Workflow:

  • Primary Container: Use an amber glass vial with a PTFE-lined screw cap. Plastic containers are permeable to moisture over time.

  • Parafilm Seal: Wrap the cap junction tightly with Parafilm M to prevent gas exchange.[1]

  • Secondary Barrier: Place the sealed vial into a Mylar (aluminized) bag .

  • Desiccant: Insert a fresh silica gel or molecular sieve packet inside the Mylar bag (next to, not inside, the vial).[1]

  • Heat Seal: Heat-seal the Mylar bag. This provides a hermetic moisture barrier that plastic bags cannot offer.[1]

  • Tertiary Container: Place the sealed bag into a secondary plastic tub or box in the freezer to protect against physical breakage.

StorageProtocol cluster_0 The Matryoshka Storage System Step1 1. Primary: Amber Glass Vial (PTFE-lined Cap) Step2 2. Seal: Parafilm Wrap (Gas Exchange Barrier) Step1->Step2 Step3 3. Environment: Mylar Bag (Light/Moisture Barrier) Step2->Step3 Step4 4. Control: Add Desiccant Packet (Scavenge Residual H2O) Step3->Step4 Step5 5. Closure: Heat Seal Bag (Hermetic Seal) Step4->Step5 Step6 6. Storage: -20°C Freezer Step5->Step6

Figure 2: The Matryoshka Storage System ensures three layers of protection against moisture ingress.[1]

Protocol 3: Handling and Dispensing

Objective: Minimize exposure time to ambient atmosphere.

  • Preparation:

    • Remove the "Matryoshka" package from the freezer.

    • CRITICAL: Allow the entire sealed package to warm to room temperature (approx. 1 hour) before cutting the Mylar bag.

  • Environment:

    • Ideally, dispense inside a glovebox under

      
      .[1]
      
    • Alternatively, use a "Glove Bag" or work quickly using an inverted funnel with a gentle stream of dry nitrogen/argon flowing over the balance.

  • Tools:

    • Use ceramic or plastic spatulas .[1] Avoid metal spatulas if possible, as trace metal ions (Fe, Cu) can catalyze oxidative degradation of the amidoxime.

  • Re-sealing:

    • If the entire batch is not used, purge the vial with Argon gas (using a gentle stream) before recapping.

    • Reseal in a new Mylar bag with a fresh desiccant packet.

Troubleshooting & Recovery

Scenario: The compound has "oiled out" or become sticky.

  • Diagnosis: Hydrolysis has likely occurred, forming the amide (which often has a lower melting point) or a hydrate.[1]

  • Action:

    • Run LC-MS to confirm identity.[1]

    • Do NOT heat to dry.[1]

    • Lyophilization (Freeze Drying): This is the safest recovery method.[1] Dissolve in water/acetonitrile, freeze, and sublime the solvent. This removes water without thermal stress.[1]

    • Recrystallization: If purity is <90%, recrystallize from an anhydrous solvent (e.g., Ethanol/Ether) to remove the amide byproduct.[1]

References

  • Clement, B., & Lopian, K. (2003).[1][2][3] Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug.[3] Drug Metabolism and Disposition.[1][2][4][5] Link

  • Fauske & Associates. (2023).[1][6] What is an Onset Temperature, and How Should I Use it to Better Understand My Reactive Hazards? Fauske.com.[1] Link

  • Cayman Chemical. (n.d.).[1] Ximelagatran Product Information & Storage Guidelines. CaymanChem.com.[1] Link

  • Sperry, J. B., et al. (2019).[1] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.[7][8] Organic Process Research & Development.[1] Link[1]

  • De Luca, L. (2014).[1] Practical synthesis of N-substituted cyanamides via Tiemann rearrangement of amidoximes.[1][9] Journal of Organic Chemistry.[1] Link

  • Occupational Safety and Health Administration (OSHA). (2016).[1][10] Controlling Occupational Exposure to Hazardous Drugs.[1][10] OSHA.gov.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(N'-hydroxycarbamimidoyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers experiencing yield issues with the synthesis of 4-(N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidino-N-hydroxybenzamide).

It moves beyond standard textbook procedures to address the specific physicochemical challenges of the benzamide moiety, particularly its poor solubility and the competing hydrolysis pathways.

Ticket ID: #AMIDOX-004 Subject: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Why is your yield low?

Before altering your protocol, identify the failure mode. The conversion of 4-cyanobenzamide to its amidoxime derivative is a nucleophilic addition that should proceed with >85% yield. If you are seeing <50%, one of three "silent killers" is likely responsible.

The "Silent Killers" of Amidoxime Yield
Failure ModeSymptomRoot Cause
The "Hydrolysis Trap" Product contains ~10-30% 4-carbamoylbenzamide (diamide).Overheating or pH drift. At high temperatures (>80°C) or high pH, the nitrile hydrolyzes to the amide faster than the amidoxime forms.
The "Solubility Wall" Reaction slurry never clears; low conversion despite long reaction times.Solvent Mismatch. The starting material (4-cyanobenzamide) is highly insoluble in pure ethanol. It requires a specific aqueous/alcohol ratio or a polar aprotic co-solvent.
The "Tiemann Collapse" Product turns brown/oily upon drying; melting point is depressed.Thermal Instability. Amidoximes are thermally unstable. Heating the isolated solid or boiling the reaction too vigorously can trigger a Tiemann rearrangement or decomposition.

The Reaction Mechanism & Critical Control Points

To fix the yield, you must control the equilibrium. The reaction is not a simple displacement; it is a step-wise addition that requires the free base of hydroxylamine.

ReactionPathway cluster_conditions Critical Process Parameters SM 4-Cyanobenzamide (Nitrile) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (Rate Limiting) SideProduct 4-Carbamoylbenzamide (Hydrolysis Impurity) SM->SideProduct H2O / High Heat (Competes at >80°C) NH2OH NH2OH (Free Base) NH2OH->Intermediate Product 4-(N'-hydroxycarbamimidoyl) benzamide Intermediate->Product Tautomerization

Figure 1: Reaction pathway highlighting the competition between product formation and hydrolysis.

Optimized Protocols

Do not use a generic "nitrile-to-amidoxime" recipe. Use Protocol A for standard laboratory synthesis (1g - 50g scale). Use Protocol B only if Protocol A fails due to steric hindrance or extreme insolubility.

Protocol A: The "Buffered Suspension" Method (Recommended)

Rationale: Uses Potassium Carbonate (K₂CO₃) instead of NaOH to maintain a milder pH, preventing hydrolysis of the existing amide group.

Reagents:

  • 4-Cyanobenzamide (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH[1][2]·HCl) (3.0 eq) — Must be fresh/dry.

  • Potassium Carbonate (K₂CO₃) (1.5 eq) — Molar ratio relative to NH₂OH·HCl is 0.5:1 to release free base.

  • Solvent: Ethanol/Water (2:1 v/v).

Step-by-Step:

  • Activation: Dissolve NH₂OH·HCl and K₂CO₃ in the minimum amount of water. Stir for 15 mins until gas evolution (CO₂) ceases.

  • Addition: Add the ethanol. A white precipitate (KCl) will form. Do not filter yet.

  • Substrate: Add 4-cyanobenzamide to the slurry.

  • Reaction: Heat to reflux (approx. 78°C) for 6-12 hours.

    • Checkpoint: The reaction mixture should become homogeneous (clear) as the nitrile converts to the more polar amidoxime, then potentially precipitate again as the product saturates the solution.

  • Workup (Critical for Yield):

    • Evaporate ethanol under reduced pressure (Rotavap) at <50°C . Do not distill to dryness.

    • Add cold water (5x volume of original reaction).

    • Adjust pH to ~7-8 if necessary.

    • Filter the white solid. Wash with ice-cold water.

    • Drying: Dry in a vacuum oven at 45°C . Do not exceed 50°C to avoid decomposition.

Protocol B: The Zinc-Catalyzed Method (For Stubborn Batches)

Rationale: Zn(II) acts as a Lewis acid, activating the nitrile group towards nucleophilic attack. This allows for lower temperatures (40-50°C), reducing hydrolysis.

Reagents:

  • 4-Cyanobenzamide (1.0 eq)

  • NH₂OH·HCl (4.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (4.0 eq)

  • Catalyst: Zinc Chloride (ZnCl₂) (0.1 eq)

  • Solvent: Methanol (Anhydrous).[3]

Key Difference: Stir at 50°C for 24 hours. The Zn²⁺ coordinates to the nitrile nitrogen, making the carbon highly electrophilic.

Troubleshooting Guide & FAQs

Use this decision tree to resolve specific issues encountered during your experiment.

Troubleshooting Issue Start: What is the primary issue? LowYield Yield < 50% Issue->LowYield Impure Product is sticky / impure Issue->Impure SM_Remains Starting Material Remains Issue->SM_Remains Sol_Stoich Solution: Increase NH2OH to 4-5 eq. Check reagent quality (hygroscopic). LowYield->Sol_Stoich Incomplete reaction? Sol_Workup Solution: Product is water-soluble. Do not wash excessively. Recrystallize from EtOH/H2O. LowYield->Sol_Workup Lost in filtrate? Sol_Temp Solution: Lower Temp to 60°C. Use ZnCl2 catalyst. Impure->Sol_Temp Thermal decomposition? SM_Remains->Sol_Stoich Old reagents? Sol_Solvent Solution: Switch to DMSO/MeOH (1:9). Improve solubility. SM_Remains->Sol_Solvent Solubility issue?

Figure 2: Troubleshooting logic flow for common synthesis errors.

Frequently Asked Questions

Q: Can I use NaOH instead of Carbonate? A: We strongly advise against it. Strong bases like NaOH or KOH can hydrolyze the benzamide amide group (converting the molecule to terephthalic acid derivatives) or the nitrile to a carboxylic acid. Carbonates provide the necessary free base of hydroxylamine without aggressive hydrolysis.

Q: My product is water-soluble and I lost it during filtration. How do I recover it? A: Benzamidoximes can be surprisingly polar. If you suspect loss in the filtrate:

  • Saturate the aqueous filtrate with NaCl (Salting out).

  • Extract 3x with Ethyl Acetate or n-Butanol.

  • Dry over MgSO₄ and evaporate.

Q: The product turns pink/brown in the oven. A: This indicates oxidation or Tiemann rearrangement. Ensure your vacuum oven is set below 50°C . If the product is colored, recrystallize immediately from Ethanol/Water (9:1).

Q: Can I use aqueous Hydroxylamine (50% wt) instead of the HCl salt? A: Yes, this is often the "greener" and more efficient route as it eliminates the salt waste. However, commercial aqueous NH₂OH varies in concentration over time. Titrate it or use a large excess (5 eq) to ensure stoichiometry.

References

  • Stephenson, L., et al. (1969).[3] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Link

  • Albayati, M., et al. (2020).[2][3] Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Synthetic Communications. Link[2]

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes. Tetrahedron Letters. Link (Context on amidoxime stability/reactivity).

  • BenchChem Technical Guides. Solubility and Synthesis Protocols for Benzamide Derivatives. Link (General solubility data for benzamide cores).

Sources

Technical Support Center: Resolving Solubility Challenges of 4-(N'-hydroxycarbamimidoyl)benzamide in Aqueous Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(N'-hydroxycarbamimidoyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in aqueous assay systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the accuracy and reproducibility of your experimental results.

Understanding the Molecule: 4-(N'-hydroxycarbamimidoyl)benzamide

4-(N'-hydroxycarbamimidoyl)benzamide belongs to the benzamide class of compounds and features a polar N'-hydroxycarbamimidoyl (also known as an amidoxime) group. While this group can participate in hydrogen bonding, the presence of the benzene ring introduces significant hydrophobicity. This dual nature is often the root cause of solubility challenges in the aqueous environments typical of biological and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(N'-hydroxycarbamimidoyl)benzamide not dissolving in my aqueous assay buffer?

A1: The limited aqueous solubility of 4-(N'-hydroxycarbamimidoyl)benzamide is primarily due to the energetic penalty of disrupting the highly ordered water structure to accommodate the nonpolar benzene ring. While the N'-hydroxycarbamimidoyl and benzamide moieties are polar, the overall hydrophobicity of the molecule can dominate, leading to poor solubility. This is a common issue with many benzamide derivatives.[1]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What is happening?

A2: This phenomenon, often called "crashing out," is a frequent challenge with compounds that have low aqueous solubility.[2] Your high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is stable. However, when you introduce this into an aqueous buffer, the percentage of the organic solvent is drastically reduced. The compound is then exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate.[2]

Q3: Could the pH of my buffer be affecting the solubility of 4-(N'-hydroxycarbamimidoyl)benzamide?

Q4: Are there alternative solvents I can use for my stock solution?

A4: While DMSO is the most common choice due to its high solubilizing power and miscibility with water, other options include ethanol, methanol, or N,N-dimethylformamide (DMF). However, it is critical to consider the compatibility of these solvents with your specific assay. For cell-based assays, the final concentration of any organic solvent should be kept to a minimum (typically below 0.5%) to avoid cytotoxicity.[2] Always include a vehicle control in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you are encountering precipitation or poor solubility with 4-(N'-hydroxycarbamimidoyl)benzamide, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Validation observe Compound Precipitation or Incomplete Dissolution stock_prep Step 1: Optimize Stock Solution observe->stock_prep Start Here dilution_method Step 2: Refine Dilution Technique stock_prep->dilution_method If precipitation persists validation Confirm Solubility and Assay Compatibility stock_prep->validation buffer_opt Step 3: Modify Aqueous Buffer dilution_method->buffer_opt If precipitation persists dilution_method->validation solubilizers Step 4: Consider Solubilizing Agents buffer_opt->solubilizers For persistent issues buffer_opt->validation solubilizers->validation

Caption: A systematic workflow for troubleshooting solubility issues.

Protocol 1: Optimizing the Stock Solution

The foundation of a successful experiment is a well-prepared, fully dissolved stock solution.

Objective: To ensure 4-(N'-hydroxycarbamimidoyl)benzamide is completely dissolved in the initial stock.

Materials:

  • 4-(N'-hydroxycarbamimidoyl)benzamide solid

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Solvent Choice: Start with 100% anhydrous DMSO.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). It is generally easier to dissolve a compound at a higher concentration in pure organic solvent.

  • Dissolution:

    • Add the appropriate volume of DMSO to your weighed compound.

    • Vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution to 30-37°C for 5-10 minutes. Many benzamide derivatives show increased solubility with a slight increase in temperature.

    • Vortex again.

  • Visual Inspection: Hold the vial against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to precipitation over time.

Protocol 2: Refining the Dilution Technique

The way you dilute your stock solution can significantly impact whether the compound stays in solution.

Objective: To minimize localized high concentrations of the compound during dilution into the aqueous buffer.

Procedure:

  • Pre-warm Buffer: Warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Vortexing During Addition: While gently vortexing the aqueous buffer, add the required volume of your DMSO stock solution drop-wise into the vortex. This rapid mixing helps to disperse the compound quickly, preventing localized supersaturation and precipitation.

  • Serial Dilution: For very high final concentrations, consider a two-step or serial dilution. First, dilute the DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to the final volume.

Protocol 3: Modifying the Aqueous Buffer

If the above steps are insufficient, you may need to adjust the composition of your assay buffer.

Objective: To increase the solubilizing capacity of the aqueous buffer.

Method A: pH Adjustment

  • Determine pH Range: Identify a pH range that is compatible with your assay system (e.g., enzyme activity, cell viability).

  • Prepare Buffers: Prepare a series of your assay buffer at different pH values within the acceptable range (e.g., pH 6.5, 7.0, 7.5, 8.0).

  • Test Solubility: Attempt to dissolve 4-(N'-hydroxycarbamimidoyl)benzamide in each buffer to determine the optimal pH for solubility. The ionization state of the N'-hydroxycarbamimidoyl group will change with pH, potentially increasing solubility.

  • Validate Assay: Confirm that the chosen pH does not interfere with your assay's performance.

Method B: Using Co-solvents

  • Select a Co-solvent: If your assay can tolerate it, consider adding a small percentage of a water-miscible organic solvent to your final assay buffer. Ethanol or propylene glycol are common choices.

  • Determine Tolerable Concentration: Test the maximum concentration of the co-solvent that does not affect your assay's performance (typically 1-5%).

  • Prepare Buffer with Co-solvent: Add the determined percentage of the co-solvent to your aqueous buffer before adding 4-(N'-hydroxycarbamimidoyl)benzamide.

Protocol 4: Advanced Solubilization Techniques

For particularly challenging cases, the use of solubilizing excipients may be necessary.

Objective: To enhance the apparent solubility of the compound through molecular complexation.

Method: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[3][4][5]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of poorly soluble compounds.[3]

  • Prepare Solutions: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Test Solubility: Attempt to dissolve 4-(N'-hydroxycarbamimidoyl)benzamide in the buffer containing HP-β-CD.

  • Validate Assay: It is crucial to run controls to ensure that the cyclodextrin itself does not interfere with your assay.

Summary of Troubleshooting Strategies

StrategyPrincipleKey Considerations
Optimize Stock Solution Maximize initial dissolution in a suitable organic solvent.Use anhydrous DMSO; gentle warming can help.
Refine Dilution Method Prevent localized supersaturation during dilution.Add stock to vortexing buffer; consider serial dilutions.
pH Adjustment Increase the proportion of the more soluble, ionized form of the compound.Ensure the chosen pH is compatible with the assay.
Use of Co-solvents Increase the overall polarity of the solvent system.Keep the final concentration low to avoid assay interference.
Cyclodextrin Complexation Encapsulate the hydrophobic molecule to increase apparent solubility.Verify that the cyclodextrin does not interfere with the assay.

Final Recommendations

When working with a compound with potential solubility issues like 4-(N'-hydroxycarbamimidoyl)benzamide, a proactive and systematic approach is key. Always begin with the simplest methods—optimizing your stock solution and dilution technique—before moving to more complex buffer modifications. Meticulous documentation of your procedures and observations will be invaluable in identifying a robust and reproducible protocol for your specific application.

References

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. Retrieved from [Link]

  • Alfa Chemistry. (2025). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. Retrieved from [Link]

Sources

identifying impurities in the synthesis of N'-hydroxycarbamimidoyl benzamides

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impurity Profiling & Synthesis Optimization for N'-Hydroxycarbamimidoyl Benzamides

Introduction & Core Chemistry

N'-hydroxycarbamimidoyl benzamides (commonly referred to as benzamidoximes ) are critical intermediates in medicinal chemistry, particularly as precursors for 1,2,4-oxadiazoles and as prodrugs for amidines.

The synthesis typically involves the nucleophilic addition of hydroxylamine to a benzonitrile. While seemingly straightforward, this reaction is prone to specific competitive pathways that degrade purity.[1] This guide addresses the identification of these impurities using LC-MS and provides protocol adjustments to suppress their formation.

Core Reaction:



Reaction Workflow & Impurity Pathways

The following diagram maps the standard synthesis pathway against critical failure points where impurities are generated.

Benzamidoxime_Synthesis cluster_conditions Critical Control Points Nitrile Benzonitrile (Starting Material) Amidoxime Benzamidoxime (Target Product) Nitrile->Amidoxime + NH2OH (EtOH/H2O, 60-80°C) Benzamide Benzamide (Hydrolysis Impurity) Nitrile->Benzamide + H2O (Incomplete Rxn) NH2OH Hydroxylamine (Reagent) Amidoxime->Benzamide Hydrolysis (-NH) Oxadiazole 1,2,4-Oxadiazole (Thermal Dimer) Amidoxime->Oxadiazole + Nitrile (High T, -NH3) Acid Benzoic Acid (Hydrolysis Impurity) Benzamide->Acid Hydrolysis (-NH3)

Figure 1: Reaction pathway showing the genesis of common impurities (Benzamide, Benzoic Acid, and Oxadiazole) relative to the target Amidoxime.

Impurity Identification Guide (LC-MS)

Use this table to identify unknown peaks in your chromatogram. Mass shifts (


 Mass) are calculated relative to the target Benzamidoxime (

).
Impurity TypeStructure

Mass (Da)
LC-MS FeatureOrigin / Cause
Starting Material Ar-CN-33 Non-polar, elutes after product (RP-HPLC).Incomplete reaction; stoichiometry error.
Hydrolysis Product 1 Ar-CONH

(Benzamide)
-15 [M-15+H]

.[1] Often co-elutes or elutes slightly later.[1]
Moisture in solvent; excess heating; acidic workup.[1]
Hydrolysis Product 2 Ar-COOH (Benzoic Acid)-14 [M-14+H]

.[1] Elutes early (polar) or late (if protonated).[1]
Prolonged reflux; high pH followed by strong acid quench.[1]
Thermal Dimer 3,5-Diaryl-1,2,4-oxadiazole+86 [M+86+H]

. Highly non-polar, late eluter.[1]
Reaction temp >90°C; condensation of product with unreacted nitrile.[1]
Isomer (Z)-Amidoxime0 Same mass.[1] Elutes just before/after (E)-isomer.Kinetic isomer formation.[1] Equilibrium exists in solution.[1]

Technical Note: The mass shift of -15 Da (Benzamide) corresponds to the loss of the NH moiety (


 Da) from the amidoxime (

). This is a signature degradation marker.[1]

Troubleshooting & FAQs

Q1: I see a "split peak" for my product in HPLC. Is this contamination?

A: Likely not.[1] Amidoximes exist as E/Z isomers around the C=N double bond.[1]

  • Diagnosis: If the two peaks have the exact same mass (

    
    ) and fragmentation pattern, they are isomers.
    
  • Resolution: In most synthetic applications (e.g., cyclization to oxadiazoles), both isomers react to form the same product, so separation is unnecessary. If separation is required for biological testing, use a slow gradient with a C18 column and acidic mobile phase (0.1% TFA) to prevent on-column isomerization.

Q2: My yield is low, and I see a large peak at M-15 (Benzamide).

A: You are experiencing hydrolysis .

  • Cause: Water is necessary for the reaction (to dissolve hydroxylamine HCl), but excess water at high temperatures promotes hydrolysis of the nitrile to the amide instead of the amidoxime.

  • Fix:

    • Reduce the water:ethanol ratio (aim for 1:4 or 1:5).[1]

    • Lower the reaction temperature to 60–70°C. Do not reflux vigorously at 100°C.

    • Ensure your hydroxylamine is fresh.[1] Oxidized hydroxylamine is less nucleophilic.[1]

Q3: There is a persistent non-polar impurity (M+86) that won't wash out.

A: This is the 1,2,4-oxadiazole dimer .

  • Mechanism: At high temperatures, the newly formed amidoxime attacks the unreacted nitrile (releasing NH

    
    ).
    
  • Fix: This is a "runaway" side reaction.

    • Stop adding nitrile all at once. Add the nitrile slowly to the hydroxylamine solution to keep the nitrile concentration low relative to the nucleophile.

    • Quench earlier. Do not let the reaction sit at heat once the nitrile is consumed.

Optimized Synthetic Protocol

This protocol is designed to minimize hydrolysis (Benzamide formation) and dimerization.[1]

Reagents:

  • Benzonitrile derivative (1.0 equiv)[2]

  • Hydroxylamine Hydrochloride (NH

    
    OH[3]·HCl) (1.5 equiv)
    
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (1.5 equiv) or Triethylamine (1.5 equiv)[3]
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Free Base Generation: In a round-bottom flask, dissolve NH

    
    OH·HCl and Na
    
    
    
    CO
    
    
    in the minimum amount of water required to solubilize the salts. Stir for 15 min at room temperature (CO
    
    
    evolution will occur).
  • Solvent Addition: Dilute with Ethanol (4 parts relative to water volume). Crucial: High organic content suppresses hydrolysis.[3]

  • Nitrile Addition: Add the Benzonitrile.

  • Reaction: Heat to 70°C (internal temp). Monitor by TLC/LC-MS every 2 hours.

    • Checkpoint: Look for the disappearance of Nitrile.[1] If Benzamide (M-15) starts rising, stop heating immediately.[1]

  • Workup (Self-Validating):

    • Cool to room temperature.[1][4]

    • Evaporate Ethanol under reduced pressure.[1]

    • The product often precipitates from the remaining aqueous layer. Filter and wash with cold water .[1]

    • Validation: The filtrate should contain the salts and any trace benzoic acid. The solid is your Amidoxime.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene (if non-polar impurities are present).[1]

References

  • BenchChem. Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from

  • National Institutes of Health (PubChem). Benzamidoxime (Compound Summary).[1] Retrieved from

  • Beilstein Journals. pH-Controlled Isomerization Kinetics of Ortho-disubstituted Benzamidines: E/Z Isomerism. Retrieved from

  • Google Patents. Process for Producing Benzamidoximes (US6211232B1).[1] Retrieved from

  • Molecules (MDPI). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from

Sources

Technical Guide: Minimizing Hydrolysis of 4-(N'-hydroxycarbamimidoyl)benzamide at Acidic pH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(N'-hydroxycarbamimidoyl)benzamide (also known as 4-amidoximobenzamide) presents a unique stability challenge. While the benzamide moiety is relatively robust, the amidoxime (N-hydroxyamidine) group is susceptible to acid-catalyzed hydrolysis, converting to an amide and eventually a carboxylic acid.

Researchers often encounter degradation when forcing the compound into acidic environments to improve solubility or optimize HPLC peak shape. This guide provides mechanistic insights and actionable protocols to stabilize this compound without compromising experimental goals.

Compound Properties
PropertyValueRelevance
Functional Groups 1. Benzamide (-CONH₂)2. Amidoxime (-C(NH₂)=NOH)The amidoxime is the kinetic weak point in acid.
pKa (Amidoxime) ~4.8 – 5.3 (Protonated Nitrogen)At pH < 5, the molecule becomes cationic, accelerating hydrolysis.
pKa (Benzamide) ~ -1.5 (Oxygen protonation)Requires strong acid (pH < 0) for significant protonation/hydrolysis.
Solubility Low in neutral water; High in acidic buffers/DMSOAcid improves solubility but catalyzes degradation.

Mechanism of Degradation[1]

Understanding the mechanism is critical for troubleshooting. In acidic media, the degradation is driven by the protonation of the imine nitrogen in the amidoxime group.

The Degradation Pathway[1][2]
  • Protonation: The amidoxime nitrogen (

    
    ) accepts a proton (
    
    
    
    ), increasing the electrophilicity of the carbon center.
  • Nucleophilic Attack: Water attacks the activated carbon.

  • Elimination: Hydroxylamine (

    
    ) is eliminated, yielding the amide (4-carbamoylbenzamide).
    
  • Secondary Hydrolysis: Under extreme conditions (high temp, strong acid), the amide hydrolyzes to the acid (terephthalic acid).

Pathway Diagram

DegradationPathway Figure 1: Acid-catalyzed hydrolysis pathway of the amidoxime group. Compound 4-Amidoximobenzamide (Intact) Protonated Protonated Intermediate (Activated) Compound->Protonated + H+ (pH < 5) Amide 4-Carbamoylbenzamide (Primary Degradant) Protonated->Amide + H2O - NH2OH Hydroxylamine Hydroxylamine (Byproduct) Protonated->Hydroxylamine Acid Terephthalic Acid (Secondary Degradant) Amide->Acid Strong Acid / Heat (Slow)

Troubleshooting & Optimization Guide

Scenario A: "My sample degrades during HPLC analysis."

Issue: You observe new peaks (likely the amide) increasing over the course of a sequence. Root Cause: The mobile phase pH is too low, or the autosampler temperature is too high.

VariableRecommendationScientific Rationale
Mobile Phase pH Adjust to pH 3.5 – 4.5 Avoid pH < 2 (e.g., 0.1% TFA). At pH 4.0, the concentration of the destabilizing protonated species is lower than at pH 2.0, while still maintaining peak shape.
Buffer Selection Formate or Acetate Use Ammonium Formate (pH ~3.8) instead of TFA. TFA is a strong acid that creates a highly acidic local environment.
Temperature 4°C (Autosampler) Hydrolysis rates follow the Arrhenius equation. Dropping from 25°C to 4°C can reduce degradation rates by ~4-5 fold.
Run Time Minimize Use UPLC/UHPLC to reduce on-column residence time.
Scenario B: "I need to dissolve the compound for a bioassay."

Issue: The compound is insoluble in water but degrades in the acidic vehicle required for dosing. Root Cause: Prolonged exposure to aqueous acid.[1]

Protocol: The "Just-in-Time" Preparation

  • Stock Solution: Dissolve the compound in 100% DMSO at a high concentration (e.g., 50 mM). Amidoximes are stable in anhydrous DMSO.

  • Acidification: Prepare your acidic buffer (e.g., Citrate pH 4.0) separately.

  • Mixing: Dilute the DMSO stock into the acidic buffer immediately prior to use (< 15 mins).

  • Validation: If an infusion is required, keep the syringe pump cooled or use a cosolvent (PEG400/Water) to reduce the water activity (

    
    ), which slows hydrolysis.
    
Scenario C: "My stock solution shows impurities after 1 week."

Issue: Storage in protic solvents or improper pH. Root Cause: Even trace moisture in "dry" solvents or slow hydrolysis in methanol.

Storage Rules:

  • Solid State: Store as a lyophilized powder at -20°C. Desiccate.

  • Liquid State: Store in anhydrous DMSO or DMA (Dimethylacetamide). Avoid Methanol/Ethanol for long-term storage, as alcoholysis (exchange of -OH with -OR) can occur slowly.

Stability Profiling Protocol

Use this protocol to validate the stability of your specific preparation.

Reagents:

  • Buffer A: 10 mM Ammonium Formate, pH 3.0

  • Buffer B: 10 mM Ammonium Bicarbonate, pH 7.5

  • Solvent: Acetonitrile (ACN)

Workflow:

  • Preparation: Prepare 100 µM compound in Buffer A and Buffer B.

  • Incubation: Aliquot into HPLC vials. Keep one set at 4°C and one at 25°C.

  • Sampling: Inject at t=0, 1h, 4h, 12h, 24h.

  • Analysis: Monitor the Area% of the parent peak vs. the amide degradant (Relative Retention Time ~0.8-0.9 usually, as amides are less polar than amidoximes in some systems, but this varies).

Decision Tree:

DecisionTree Figure 2: Stability Decision Tree for Method Development Start Start Stability Check CheckDeg Degradation > 2% in 4h? Start->CheckDeg HighDeg Critical Instability CheckDeg->HighDeg Yes Stable Stable System CheckDeg->Stable No Action1 1. Lower Temp to 4°C 2. Increase pH to 4.5 3. Switch solvent to DMSO/Buffer mix HighDeg->Action1 Action2 Proceed with Standard Protocol Stable->Action2

Frequently Asked Questions (FAQ)

Q: Can I use 0.1% Formic Acid (pH ~2.7) for LC-MS? A: Yes, but with caution. Formic acid is weaker than TFA. If your run time is short (<10 min) and the autosampler is at 4°C, degradation is usually negligible (<1%). If you see tailing or degradation, switch to 10mM Ammonium Formate adjusted to pH 3.5.

Q: Why not just work at neutral pH? A: You can, but solubility often drops significantly. Also, amidoximes can undergo different reactions at high pH (e.g., Tiemann rearrangement to ureas). The "sweet spot" for stability is typically pH 4.5 – 6.0.

Q: Is the degradation reversible? A: No. Hydrolysis to the amide releases hydroxylamine. Once the nitrogen-oxygen bond is cleaved, you cannot regenerate the amidoxime in solution.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

  • Diness, F., et al. (2018).[2] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry.

  • Phenomenex Technical Support. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

Sources

Troubleshooting Peak Tailing of Benzamidines in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Benzamidine Challenge"

Benzamidines represent a unique chromatographic challenge due to their high basicity (


). In standard Reverse-Phase Chromatography (RPC) operating at pH 2–8, these molecules exist almost exclusively as positively charged cations.

While their hydrophobic aromatic ring drives retention on C18 phases, their cationic amidine group actively seeks secondary interactions. The resulting peak tailing is not merely an aesthetic issue; it compromises resolution, integration accuracy, and limits of quantitation (LOQ).

This guide moves beyond generic advice to address the specific physicochemical behavior of benzamidines.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To fix the tail, you must understand the interaction. Tailing in benzamidines is rarely due to column voids or extra-column volume alone; it is almost always a Thermodynamic Cation-Exchange issue.

The Silanol Trap

Silica supports possess residual silanol groups (


).
  • Acidic Silanols: While bulk silanols have a

    
     ~7, a population of "acidic" silanols (activated by metal impurities or hydrogen bonding) can have a 
    
    
    
    as low as 3.5–4.5.
  • The Interaction: At pH 4, your benzamidine is positive (

    
    ), and a fraction of silanols are negative (
    
    
    
    ). The result is a strong ionic attraction that competes with the hydrophobic partition. This "stick-and-slip" mechanism causes the exponential tail.
Visualization: The Tailing Mechanism

The following diagram illustrates the competing forces inside your column.

TailingMechanism Silanol Residual Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Benzamidine Benzamidine Cation (BH⁺) Benzamidine->Silanol Secondary Interaction (Tailing/Drag) Benzamidine->C18 Primary Retention (Gaussian Peak)

Figure 1: The dual-interaction mechanism. The green path represents desired hydrophobic retention. The red path represents the unwanted cation-exchange causing tailing.

Part 2: The Chemical Fix (Mobile Phase Optimization)

The most immediate remedy is chemical modification of the mobile phase to suppress the secondary interaction described above.

FAQ: Which Acid Modifier Should I Use?

Q: I am using 0.1% Formic Acid and my peaks are tailing. Why? A: Formic acid is a weak acid and a poor ion-pairing agent. It sets the pH (~2.7) low enough to protonate some silanols, but not all. Furthermore, the formate counter-ion does not effectively "mask" the positive charge of the benzamidine.

Q: Why is TFA (Trifluoroacetic Acid) recommended for peak shape? A: TFA acts via two mechanisms:

  • pH Suppression: A 0.1% TFA solution yields pH ~2.0, protonating 99% of silanols (

    
    ).
    
  • Ion Pairing: The Trifluoroacetate anion (

    
    ) forms a neutral, hydrophobic ion pair with the Benzamidine cation (
    
    
    
    ). This neutral complex interacts purely hydrophobically with the C18, eliminating ionic drag.

Comparative Data: Acid Modifiers for Benzamidines

ModifierMechanismPeak Symmetry (USP)MS CompatibilityRecommendation
0.1% Formic Acid pH control only (Weak)Poor (> 1.5)ExcellentAvoid for UV-only work.
0.1% TFA pH control + Ion PairingExcellent (~1.0 - 1.1)Poor (Signal Suppression)Gold Standard for UV.
0.1% DFA Hybrid (pH + Weak Ion Pair)Good (~1.2)GoodBest compromise for MS.
10mM Amm. Formate Ionic Strength + pHModerateGoodUse if pH > 3 is required.

Critical Note: If you must use MS detection and cannot use TFA, switch to Difluoroacetic Acid (DFA) or use a Charged Surface Hybrid (CSH) column (see Part 3).

Part 3: The Hardware Fix (Stationary Phase Selection)

If chemical modification is insufficient or restricted (e.g., LC-MS constraints), you must alter the stationary phase technology.

The "High pH" Strategy

Since benzamidine has a


 of ~11.6, running at pH 10 (standard high pH) will not neutralize it. It will still be charged. However, high pH deprotonates the silanols entirely. This seems counter-intuitive, but high pH strategies rely on Hybrid Particles  (e.g., Waters BEH, Agilent PLRP) that can withstand dissolution.
  • Verdict: For benzamidines, high pH is often less effective than for typical alkaloids (

    
     8-9) because you cannot easily reach pH 13 to neutralize the molecule.
    
The "Surface Charge" Solution (Recommended)

The most robust modern solution is Charged Surface Hybrid (CSH) technology.

  • Mechanism: These columns have a permanent low-level positive charge on the surface.[1][2]

  • Effect: The surface charge creates an electrostatic field that repels the positively charged benzamidine, preventing it from approaching the residual silanols.

  • Result: Symmetrical peaks even in weak mobile phases (like Formic Acid).

Part 4: Troubleshooting Workflow

Follow this logic gate to resolve your tailing issue.

TroubleshootingFlow Start Start: Benzamidine Tailing > 1.3 CheckSystem Step 1: Check Extra-Column Volume (Is tailing present on all peaks?) Start->CheckSystem SystemIssue Fix Tubing/Fittings CheckSystem->SystemIssue Yes (All peaks) ChemistryCheck Step 2: Evaluate Mobile Phase CheckSystem->ChemistryCheck No (Only Benzamidine) IsMS Is MS Detection Required? ChemistryCheck->IsMS NoMS No (UV Only) IsMS->NoMS YesMS Yes (LC-MS) IsMS->YesMS ActionTFA Switch to 0.1% TFA NoMS->ActionTFA ActionCSH Switch to CSH C18 Column (Keeps Formic Acid) YesMS->ActionCSH ActionDFA Alternative: Use DFA or High Ionic Strength (20mM) ActionCSH->ActionDFA If CSH unavailable

Figure 2: Decision tree for troubleshooting benzamidine peak asymmetry.

Step-by-Step Protocol

1. The "TFA Test" (Diagnostic)

  • Goal: Determine if the tailing is chemical (silanols) or physical (column void).

  • Method: Prepare Mobile Phase A: Water + 0.1% TFA, Mobile Phase B: ACN + 0.1% TFA. Run the gradient.

  • Result:

    • If peak becomes sharp (Symmetry < 1.2): The issue was silanol interaction.

    • If peak remains tailing: The column is physically damaged (voided) or the system has excessive dead volume.

2. The "Load Check"

  • Goal: Ensure you are not suffering from mass overload.

  • Method: Inject 1/10th of the current concentration.

  • Result: If the tail disappears and retention time shifts slightly later, you were overloading the column. Benzamidines overload easily due to mutual repulsion on the surface.

3. The "Buffer Boost" (For LC-MS)

  • If you cannot use TFA or a CSH column:

  • Increase Ammonium Formate concentration from 5mM to 20-25mM .

  • Why: Higher ionic strength masks the electrostatic attraction between the analyte and silanols (Debye screening).

References

  • McCalley, D. V. (2023).[3] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Waters Corporation. (2022). Practical Applications of Charged Surface Hybrid (CSH) Technology.[1][2][4] Application Note.

  • Chromatography Online. (2026). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International.

  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America.

Sources

Validation & Comparative

A Predictive Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-(-N'-hydroxycarbamimidoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the unambiguous structural elucidation of novel compounds is paramount. 4-(-N'-hydroxycarbamimidoyl)benzamide, a molecule of interest for its potential pharmacological applications, presents a unique set of spectral features. This guide provides a detailed, predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. While direct experimental data for this specific molecule is not widely published, we can, with a high degree of confidence, predict its spectral characteristics by dissecting its structure and drawing comparisons with well-characterized analogous compounds. This approach mirrors the day-to-day workflow of a research scientist in assigning the structure of a newly synthesized molecule.

Molecular Structure and Predicted NMR Analysis

The structure of 4-(-N'-hydroxycarbamimidoyl)benzamide combines a p-disubstituted benzene ring with an amide and an N'-hydroxycarbamimidoyl functional group. Each of these components will give rise to characteristic signals in the NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be characterized by distinct signals for the aromatic protons and the exchangeable protons of the amide and hydroxycarbamimidoyl groups. The solvent of choice for the NMR experiment will significantly influence the chemical shifts of the exchangeable protons (NH₂, OH, and NH). Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, hydrogen-bonding compounds like the one , as it helps to resolve the signals of exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(-N'-hydroxycarbamimidoyl)benzamide in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.5 - 10.5Singlet (broad)1HH -O-N=The hydroxyl proton of the N'-hydroxycarbamimidoyl group is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding.
~ 7.9 - 8.1Doublet2HAr-H (ortho to -CONH₂)These aromatic protons are ortho to the electron-withdrawing amide group, leading to a downfield shift. They will appear as a doublet due to coupling with the adjacent meta protons.
~ 7.7 - 7.9Doublet2HAr-H (ortho to -C(NH)NOH)These aromatic protons are ortho to the N'-hydroxycarbamimidoyl group. Their exact chemical shift relative to the other aromatic protons will depend on the net electronic effect of this group.
~ 7.5 - 8.0Singlet (broad)2H-CONH₂ The amide protons are typically broad and their chemical shift is highly dependent on solvent and concentration.
~ 5.5 - 6.5Singlet (broad)2H-C(NH₂ )NOHThe protons of the amino group on the carbamimidoyl moiety are also expected to be broad and their position can vary.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(-N'-hydroxycarbamimidoyl)benzamide

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 167 - 170C =O (Amide)The carbonyl carbon of the amide group is characteristically found in this downfield region.[1]
~ 155 - 160C =N (Carbamimidoyl)The imine carbon of the N'-hydroxycarbamimidoyl group will be deshielded, appearing in this approximate range.
~ 135 - 140Ar-C (ipso, attached to -CONH₂)The quaternary carbon attached to the amide group. Its chemical shift is influenced by the substituent.
~ 130 - 135Ar-C (ipso, attached to -C(NH)NOH)The quaternary carbon attached to the N'-hydroxycarbamimidoyl group.
~ 128 - 130Ar-C H (ortho to -CONH₂)Aromatic CH carbons ortho to the amide group.
~ 127 - 129Ar-C H (ortho to -C(NH)NOH)Aromatic CH carbons ortho to the N'-hydroxycarbamimidoyl group.

Structural Elucidation Workflow

For a definitive structural confirmation of a newly synthesized batch of 4-(-N'-hydroxycarbamimidoyl)benzamide, a systematic analytical approach is recommended.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical for ensuring the sample is fully dissolved.[1]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Shimming: Once in the NMR spectrometer, the sample will need to be shimmed to optimize the magnetic field homogeneity.

Advanced 2D NMR Experiments for Unambiguous Assignment

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for connecting the spectral data to the molecular structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 4-(-N'-hydroxycarbamimidoyl)benzamide, it would confirm the coupling between the ortho and meta protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons by observing correlations from the aromatic protons to the ipso-carbons and the carbonyl carbon.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. For this molecule, characteristic stretches for N-H (amide and amine), O-H (hydroxyl), C=O (amide), and C=N (imine) would be expected.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N), which can be compared to the theoretical values for the proposed structure.

Visualizing the Structure and Assignments

To aid in the conceptualization of the spectral assignments, the following diagrams are provided.

Caption: Molecular structure of 4-(-N'-hydroxycarbamimidoyl)benzamide with atom numbering for NMR assignment.

G cluster_workflow Structural Elucidation Workflow synthesis Synthesize Compound nmr_prep NMR Sample Preparation synthesis->nmr_prep one_d_nmr 1D NMR (¹H, ¹³C) nmr_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr If ambiguous data_analysis Spectral Data Analysis & Assignment one_d_nmr->data_analysis two_d_nmr->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Recommended workflow for the structural elucidation of a newly synthesized compound using NMR spectroscopy.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral assignment of 4-(-N'-hydroxycarbamimidoyl)benzamide. By leveraging fundamental principles of NMR spectroscopy and comparative data from related benzamide structures, a detailed and scientifically grounded prediction of the spectral features has been presented.[1][2] The outlined experimental workflow, incorporating both 1D and 2D NMR techniques, offers a robust strategy for the unambiguous structural confirmation of this and other novel molecules in a research and drug development setting.

References

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. Available from: [Link]

  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. S. Afr. J. Chem., 36, 111-113. Available from: [Link]

  • The Royal Society of Chemistry. d1nj03041h1.pdf. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041. Available from: [Link]

  • Abraham, R.J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 446-453. Available from: [Link]

  • CAS. 4-Cyanobenzamide - CAS Common Chemistry. Available from: [Link]

  • Patel, D.K., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Nanotechnology, 13(2), 4816-4822. Available from: [Link]

  • De Rosa, M. (1997). Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives: importance of the average excitation energy term ΔE in NMR substituent effects. J. Chem. Soc., Perkin Trans. 2, 1551-1554. Available from: [Link]

Sources

Comparative Bioactivity Guide: 4-(N'-hydroxycarbamimidoyl)benzamide vs. Benzamidine

[1]

Executive Summary

This guide compares two structurally related but functionally distinct compounds used in protease inhibition research and drug development.

  • Benzamidine is the archetypal competitive inhibitor of trypsin-like serine proteases.[1] It binds directly to the catalytic S1 pocket but suffers from poor membrane permeability due to its high basicity (pKa ~11.6).

  • 4-(N'-hydroxycarbamimidoyl)benzamide (also referred to as 4-amidoximobenzamide ) represents the N-hydroxylated prodrug class.[1] It is structurally characterized by an amidoxime group (masked amidine) which drastically reduces basicity, thereby enhancing lipid membrane permeability.

Key Takeaway: In isolation, Benzamidine is the superior in vitro inhibitor. However, 4-(N'-hydroxycarbamimidoyl)benzamide is the superior in vivo delivery vehicle, relying on the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system to biotransform into the active 4-amidinobenzamide pharmacophore.[1]

Chemical & Physical Property Analysis[1][2][3][4][5]

The fundamental difference lies in the protonation state at physiological pH, which dictates both binding affinity and permeability.[1]

FeatureBenzamidine4-(N'-hydroxycarbamimidoyl)benzamide
Role Active Inhibitor (S1 Probe)Prodrug / Transport Form
Key Functional Group Amidine (-C(=NH)NH₂)Amidoxime (-C(=NOH)NH₂)
pKa (approx.) ~11.6 (Strongly Basic)~5.0 – 6.0 (Weakly Basic/Acidic)
Charge at pH 7.4 Cationic (+1)Predominantly Neutral
Lipophilicity (LogP) Low (< 0)Intermediate/High
Membrane Permeability Poor (Paracellular only)Good (Transcellular)
S1 Pocket Binding Critical Salt Bridge (Asp189)Steric Clash / No Salt Bridge

Bioactivity Profile: In Vitro Protease Inhibition[1][6]

Mechanism of Action

Serine proteases (Trypsin, Thrombin, Factor Xa) possess a deep, negatively charged S1 specificity pocket containing an aspartate residue (Asp189 in Trypsin).

  • Benzamidine: The positively charged amidine group forms a bidentate salt bridge with Asp189, mimicking the arginine side chain of natural substrates.[1] This results in micromolar inhibition.[2][3][4]

  • 4-(N'-hydroxycarbamimidoyl)benzamide: The N-hydroxyl substitution neutralizes the charge and introduces steric bulk.[1] It cannot form the critical salt bridge with Asp189.[1] Consequently, its affinity is orders of magnitude lower.

Comparative Data (Trypsin Inhibition)[9]
CompoundKi (Inhibition Constant)Binding Mode
Benzamidine 12 – 20 µM Canonical Salt Bridge (Strong)
4-Amidinobenzamide *10 – 30 µM Canonical Salt Bridge + H-bonds
4-(N'-hydroxy...) > 5,000 µM (Inactive) Weak H-bonding / Steric Clash

*Note: 4-Amidinobenzamide is the active metabolite of 4-(N'-hydroxycarbamimidoyl)benzamide.[1] The amidoxime itself is essentially inactive.

Bioactivity Profile: Metabolic Activation (The mARC Pathway)

While the amidoxime is inactive against the target enzyme, it is biologically active as a substrate for the mARC enzyme system .[1] This reduction is the rate-limiting step for bioactivation.[1]

The Reduction Mechanism

The N-O bond of the amidoxime is cleaved by the mitochondrial Amidoxime Reducing Component (mARC), which requires electron transport from NADH via Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).[1]

mARC_PathwayNADHNADHCyb5RCyb5 ReductaseNADH->Cyb5Re-Cyb5Cytochrome b5(Fe2+/Fe3+)Cyb5R->Cyb5e-mARCmARC1 / mARC2(Mo-Enzyme)Cyb5->mARCe-Drug4-Amidinobenzamide(Active Inhibitor)mARC->DrugN-ReductionProdrug4-(N'-hydroxy...)(Amidoxime)Prodrug->mARCSubstrate Binding

Figure 1: The electron transport chain required to activate 4-(N'-hydroxycarbamimidoyl)benzamide into its active amidine form.[1]

Detailed Experimental Protocols

To validate the bioactivity differences, two distinct assays are required: a direct enzymatic inhibition assay (showing Benzamidine superiority) and a metabolic stability assay (showing Amidoxime conversion).

Protocol A: Determination of Ki (Trypsin Inhibition)

Objective: Quantify the direct inhibitory potency of both compounds.

  • Reagents:

    • Bovine Trypsin (TPCK-treated).[1][5]

    • Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).[1]

    • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.[1]

    • Inhibitors: Benzamidine (0–100 µM) and 4-(N'-hydroxycarbamimidoyl)benzamide (0–5000 µM).[1]

  • Workflow:

    • Prepare a 96-well microplate.

    • Add 150 µL Buffer to all wells.

    • Add 20 µL Inhibitor (serial dilutions). Include a "No Inhibitor" control.

    • Add 20 µL Trypsin (final conc. ~10 nM). Incubate for 10 min at 25°C to establish equilibrium.

    • Initiate reaction with 10 µL L-BAPA (final conc. 100 µM).

    • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Fit data to the Morrison equation (for tight binding) or standard competitive inhibition model:

      
      
      
    • Expected Result: Benzamidine will show dose-dependent inhibition (

      
      ).[1] The amidoxime will show negligible inhibition even at high concentrations.[1]
      
Protocol B: In Vitro mARC Reduction Assay

Objective: Demonstrate the bioactivation of the amidoxime prodrug.[1]

  • System: Porcine or Human Liver Mitochondria (source of mARC/Cyb5/Cyb5R) or Recombinant mARC system.

  • Reaction Mix:

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

    • 1.0 mM NADH (Electron donor).

    • 0.5 mg/mL Mitochondrial Protein.

    • 500 µM 4-(N'-hydroxycarbamimidoyl)benzamide (Substrate).

  • Procedure:

    • Pre-incubate mitochondria and NADH at 37°C for 5 minutes.

    • Add the amidoxime substrate to start the reaction.[1]

    • Sample at t = 0, 15, 30, and 60 minutes.

    • Quenching: Stop reaction by adding equal volume of ice-cold Methanol/Acetonitrile. Centrifuge at 10,000 x g for 10 min.

  • Detection (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile.

    • Detection: 230 nm.

    • Expected Result: A time-dependent decrease in the Amidoxime peak and the appearance of the 4-Amidinobenzamide peak (which co-elutes with a synthetic standard).[1]

Structural Logic Diagram

The following diagram illustrates the relationship between the prodrug, the active drug, and the target interaction.

SAR_LogicAmidoxime4-(N'-hydroxy...)benzamideState: PRODRUGCharge: NeutralPermeability: HIGHTarget Affinity: LOWAmidineBenzamidine / 4-AmidinobenzamideState: ACTIVE DRUGCharge: Cationic (+)Permeability: LOWTarget Affinity: HIGHAmidoxime->AmidineMetabolic Reduction(mARC System)TargetSerine Protease (S1 Pocket)Asp189 Anionic SiteRequires Salt BridgeAmidoxime->TargetNo Binding(Steric/Charge Mismatch)Amidine->TargetInhibition(Ki ~ 15 µM)

Figure 2: Structure-Activity Relationship (SAR) flow from prodrug administration to target inhibition.

References

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[6] Drug Metabolism Reviews. Link

  • Gruenewald, S., et al. (2008). The fourth human molybdenum enzyme mARC: cloning and involvement in the activation of N-hydroxylated prodrugs.[1] Journal of Medicinal Chemistry.[1] Link

  • Dullweber, F., et al. (2001). The lectin-like domain of thrombomodulin binds to its specific ligand thrombomodulin with high affinity.[1] (Note: Reference context for Benzamidine thermodynamics in Trypsin). Journal of Molecular Biology. Link

  • Kotthaus, J., et al. (2011). New prodrugs of potent factor Xa inhibitors: synthesis, biological evaluation, and metabolic stability. ChemMedChem. Link

  • Plouffe, D., et al. (2008). Benzamidine derivatives as inhibitors of trypsin-like serine proteases.[1] (General reference for Benzamidine Ki values).

A Senior Application Scientist's Guide to Qualifying Reference Standards for Purity Assessment of 4-(-N'-hydroxycarbamimidoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive framework for the purity assessment of 4-(-N'-hydroxycarbamimidoyl)benzamide, a key intermediate or API candidate. We delve into the critical role of reference standards and present a comparative analysis of methodologies to qualify them. This document is intended for researchers, analytical scientists, and quality control professionals, offering both the theoretical underpinnings and practical, step-by-step protocols required for robust purity determination. By synthesizing insights from regulatory guidelines and advanced analytical practices, this guide establishes a self-validating system for ensuring the integrity of reference materials.

Introduction: The Criticality of Purity for 4-(-N'-hydroxycarbamimidoyl)benzamide

4-(-N'-hydroxycarbamimidoyl)benzamide is a benzamide derivative, a class of compounds prevalent in medicinal chemistry.[1] While specific public data on this exact molecule is limited, its structural motifs are common in drug candidates. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. Therefore, establishing an accurate purity profile is a non-negotiable aspect of its development.

The foundation of any accurate purity measurement is a well-characterized reference standard. This standard serves as the benchmark against which all production batches are measured. An impure or poorly characterized reference standard will systematically invalidate all subsequent analytical results, leading to profound risks in clinical and commercial stages. This guide, therefore, focuses on the rigorous, multi-faceted analytical approach required to qualify a reference standard for 4-(-N'-hydroxycarbamimidoyl)benzamide.

Understanding the Hierarchy of Reference Standards

Before delving into analytical techniques, it is crucial to understand the landscape of reference standards. The choice of standard directly impacts the level of confidence and regulatory compliance of your analytical data.

  • Primary Reference Standard: A substance of the highest purity, whose value is accepted without reference to other standards. Often, these are Certified Reference Materials (CRMs) from national metrology institutes (e.g., NIST, NMIJ) or pharmacopeias (e.g., USP, EP). Their purity is established through a rigorous process, often using a mass balance approach or quantitative NMR (qNMR), providing traceability to the International System of Units (SI).[2]

  • Secondary Reference Standard (or In-house Standard): A substance whose character and purity are established by comparison to a primary reference standard. These are used for routine quality control to conserve the more expensive primary standard. The qualification of a secondary standard is a critical internal process for any pharmaceutical laboratory.

The objective of the protocols described herein is to provide a framework for either verifying the purity of a purchased standard or comprehensively qualifying an in-house secondary standard against a primary CRM.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment requires the strategic application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach ensures that no impurity goes undetected.

dot

Caption: Orthogonal workflow for qualifying a reference standard.

Our comparative guide will evaluate hypothetical reference standards using the following critical techniques, which are governed by principles outlined in international guidelines like ICH Q2(R1) and USP General Chapters.[3][4]

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

HPLC is the workhorse for purity assessment, separating the main compound from non-volatile organic impurities.[5][6] A stability-indicating method is designed to resolve the API from potential degradation products and process-related impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) Chromatography: Chosen because 4-(-N'-hydroxycarbamimidoyl)benzamide, like most benzamides, is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[7][8]

  • Gradient Elution: A gradient is employed to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and detected within a reasonable runtime. This is superior to an isocratic method for impurity profiling.[9]

  • UV Detection: Selected based on the presence of a benzene ring, which is a strong chromophore, ensuring high sensitivity. A photodiode array (PDA) detector is preferred to assess peak purity and select the optimal wavelength.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: Standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 stationary phase, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute 1:10 for a final concentration of 0.1 mg/mL.

Quantitative NMR (qNMR) for Absolute Purity (Assay)

Unlike chromatography, which provides a relative purity value (area %), qNMR is a primary ratio method that can determine the absolute purity or "assay" of a substance without needing a reference standard of the same compound.[10] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.[2] By comparing the integral of a known analyte proton signal to that of a certified internal standard with a known purity, a direct assay can be calculated.[11]

Causality Behind Experimental Choices:

  • Internal Standard: Maleic acid is chosen as it has a simple, sharp proton signal in a region of the ¹H NMR spectrum that is unlikely to overlap with signals from the analyte. It is also stable, non-volatile, and available as a high-purity CRM.

  • Deuterated Solvent: DMSO-d₆ is selected for its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with key signals.

  • Long Relaxation Delay (d1): A long delay (e.g., 30-60 seconds) is critical to ensure complete T1 relaxation for all protons being quantified. This is a foundational requirement for accurate integration and is a common source of error if set improperly.

Experimental Protocol: ¹H-qNMR for Assay Determination

  • Instrumentation: NMR Spectrometer (≥400 MHz) with a high-precision probe.

  • Internal Standard (IS): Certified Reference Material Maleic Acid.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-(-N'-hydroxycarbamimidoyl)benzamide standard into a vial.

    • Accurately weigh ~10 mg of the Maleic Acid CRM into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Vortex thoroughly and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans (ns): 16-32 (for good signal-to-noise).

    • Relaxation Delay (d1): 45 seconds.

    • Acquisition Time (aq): ≥ 3 seconds.

  • Processing: Apply a line broadening factor of 0.3 Hz. Manually phase and baseline correct the spectrum, paying close attention to the regions of the analyte and IS signals.

  • Calculation: Integrate a well-resolved signal for the analyte (e.g., aromatic protons) and the singlet for the maleic acid IS. Calculate the purity using the standard qNMR equation.[11]

Differential Scanning Calorimetry (DSC) for Solid-State Purity

DSC measures the heat flow into or out of a sample as a function of temperature.[12] For a pure, crystalline substance, the melting endotherm is sharp. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting point, an effect that can be quantified using the van't Hoff equation to estimate purity.[13][14] This provides an excellent orthogonal check to chromatographic methods, as it is sensitive to impurities that may not have a chromophore for UV detection.[15]

Causality Behind Experimental Choices:

  • Low Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to allow the system to remain in thermal equilibrium, which is a prerequisite for the accurate application of the van't Hoff equation.

  • Inert Atmosphere: A nitrogen purge is used to prevent oxidative degradation of the sample at elevated temperatures, which would interfere with the melting endotherm.

  • Hermetically Sealed Pans: Using sealed pans prevents the loss of any volatile components (impurities or the analyte itself) during the heating process.

Experimental Protocol: DSC for Purity Analysis

  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum, hermetically sealed.

  • Sample Preparation: Accurately weigh 1-3 mg of the standard into a sample pan and seal. Prepare an identical empty sealed pan as a reference.

  • Thermal Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at 2 °C/min through the melt to at least 20 °C above the completion of melting.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: Use the instrument's software to integrate the melting endotherm and calculate purity based on the van't Hoff model. The analysis is typically valid for materials that are >98% pure and do not decompose upon melting.[14]

Comparative Analysis of Hypothetical Reference Standards

To illustrate the application of these principles, we present a comparative analysis of three hypothetical lots of 4-(-N'-hydroxycarbamimidoyl)benzamide.

  • Standard A: A purchased Certified Reference Material (CRM) from a national metrology institute.

  • Standard B: A high-purity lot from a reputable commercial supplier, sold as "research grade."

  • Standard C: An initial in-house synthesized batch intended for use as a secondary standard.

Table 1: Comparative Purity Assessment Data

ParameterMethodStandard A (CRM)Standard B (Research Grade)Standard C (In-house Batch)
Identity LC-MSConfirmed, [M+H]⁺ matches theoreticalConfirmed, [M+H]⁺ matches theoreticalConfirmed, [M+H]⁺ matches theoretical
Chromatographic Purity HPLC-UV (Area %)99.95%99.60%98.50%
Number of Impurities >0.05% HPLC-UV025
Absolute Assay ¹H-qNMR99.9% ± 0.1%99.5% ± 0.3%98.3% ± 0.5%
Purity by Melting Point DSC99.92%99.45%Not applicable (broad melt)
Water Content Karl Fischer Titration0.03%0.15%0.50%
Residual Solvents ¹H NMR / GC-HS<0.01%0.10% (Acetone)0.70% (Ethyl Acetate)
Certificate of Analysis (CoA) DocumentationISO 17034 compliant, full uncertainty budgetSupplier CoA, purity by HPLC onlyInternal test results only
Interpretation of Results
  • Standard A (CRM): This material demonstrates the highest level of purity and characterization. The results across orthogonal techniques (HPLC, qNMR, DSC) are highly concordant. The low water and solvent content and the comprehensive, ISO-compliant CoA make it suitable as a primary standard for qualifying other materials and for validating critical assays.[16]

  • Standard B (Research Grade): This standard shows high purity by HPLC, but the qNMR assay is slightly lower, and the water/solvent content is higher. This is a common finding; chromatographic purity alone can be misleading.[17] While suitable for many R&D applications, its use in a regulated QC environment would require further in-house characterization and qualification against Standard A.

  • Standard C (In-house Batch): This batch has significantly lower purity with multiple impurities. The DSC result was not applicable due to the broad melting caused by the high impurity level. This material is not suitable for use as a reference standard in its current state. It would require further purification before it could be considered for qualification as a secondary standard.

Decision Framework for Selecting a Reference Standard

The choice of reference standard is driven by its intended application. The following decision tree illustrates the logical process for selecting the appropriate standard, balancing cost, compliance, and analytical need.

dot

Decision_Tree start What is the intended application? q1 Is it for a regulated (GMP/GLP) environment? start->q1 q2 Is it for critical assay validation or primary standard? q1->q2 Yes q4 Is it for early-stage R&D or method development? q1->q4 No q3 Is it for routine QC testing? q2->q3 No ans_A Use Primary Standard / CRM (e.g., Standard A) q2->ans_A Yes ans_B Use Qualified Secondary Standard (Characterized against CRM) q3->ans_B ans_C Use Research Grade Standard (Verify identity & approximate purity) (e.g., Standard B) q4->ans_C

Caption: Decision tree for reference standard selection.

Conclusion

The qualification of a reference standard for 4-(-N'-hydroxycarbamimidoyl)benzamide is a rigorous, multi-step process that forms the bedrock of reliable analytical data in drug development. A strategy relying on a single technique, such as HPLC, is insufficient and carries significant risk. By employing an orthogonal set of methods—including HPLC for chromatographic purity, qNMR for absolute assay, DSC for solid-state purity, and methods for volatile components—a scientifically sound and defensible purity value can be assigned.

As demonstrated, a Certified Reference Material (Standard A) provides the highest level of assurance and metrological traceability, making it essential for primary standard use and the validation of regulatory methods.[10] Commercial research-grade materials (Standard B) can be cost-effective for less critical applications but must be used with a clear understanding of their limitations and should be thoroughly verified internally. The qualification of an in-house secondary standard (Standard C) is a viable and necessary process for routine QC but requires a comprehensive characterization campaign against a primary standard to be considered valid. Ultimately, investing in the thorough characterization of your reference standard is an investment in the integrity and success of your entire analytical program.

References

  • <621>CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • The use of differential scanning calorimetry for... : Journal of Pharmaceutical and Biomedical Analysis. (2009, April). Ovid.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7). ResearchGate.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
  • Stimuli Article (qNMR). (n.d.). USP.org.
  • Certificate of analysis explained. (n.d.). LGC Standards.
  • Small Molecule HPLC. (n.d.). MilliporeSigma.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10).
  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 7). ResearchGate.
  • Showing Compound Benzamide (FDB023373). (2011, September 21). FooDB.

Sources

Comparative Stability of O-Substituted vs. N-Substituted Hydroxycarbamimidoyl Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Hydroxycarbamimidoyl moieties, commonly known as amidoximes, are pivotal functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids or as prodrugs to enhance pharmacological profiles.[1][2] The stability of these compounds is a critical determinant of their therapeutic efficacy, shelf-life, and overall developability. Substitution on either the oxygen (O-substituted) or the nitrogen (N-substituted) of the N-hydroxy group dramatically alters the molecule's physicochemical properties, including its stability. This guide provides a comprehensive comparison of the chemical and enzymatic stability of O-substituted versus N-substituted hydroxycarbamimidoyl derivatives, supported by experimental data and detailed protocols. We will explore the underlying mechanisms of degradation and offer insights into the rational design of these compounds for optimal performance in drug development.

Introduction: The Strategic Role of Hydroxycarbamimidoyl Substitution

The amidoxime functional group is a versatile scaffold in drug discovery.[3] Its ability to chelate metal ions has made it a key pharmacophore in the design of inhibitors for metalloenzymes.[4] Furthermore, the amidoxime moiety is frequently employed as a prodrug, which can be metabolized in vivo to release an active amidine or nitrile compound. A critical strategy in harnessing the potential of amidoximes involves their substitution.

  • O-Substituted derivatives , particularly O-acyl amidoximes, are often designed as prodrugs.[5] The ester linkage is intended to be cleaved by chemical or enzymatic hydrolysis to release the active N-hydroxy parent compound. Their stability is therefore a balancing act: they must be stable enough for formulation and administration but labile enough for efficient bioactivation.

  • N-Substituted derivatives , in contrast, are typically designed to enhance metabolic stability.[6][7] By modifying the N-hydroxy group, a primary site of metabolism, these analogs can exhibit prolonged half-lives and improved pharmacokinetic profiles.

Understanding the distinct stability profiles of these two classes is paramount for medicinal chemists to rationally design molecules with desired properties, whether for controlled drug release or for enhanced systemic exposure.

Foundational Chemistry: Structures and Isomerism

A hydroxycarbamimidoyl group can exist in tautomeric forms, with the (Z)-amidoxime isomer generally being the most energetically favorable.[1][8] Substitution locks the molecule into a specific form, profoundly influencing its stability.

  • O-Substituted Hydroxycarbamimidoyl Compounds: These are typically esters (O-acyl) or ethers (O-alkyl/O-aryl). The focus of this guide is on the O-acyl derivatives due to their prevalence as prodrugs.

  • N-Substituted Hydroxycarbamimidoyl Compounds: These derivatives involve substitution on the nitrogen of the hydroxylamine moiety, forming N,N,O-trisubstituted hydroxylamine-like structures within the larger functional group.[9]

The electronic and steric nature of the substituent (R¹ or R²) plays a significant role in the molecule's susceptibility to degradation.

Comparative Stability Analysis

The stability of a drug candidate is assessed under various conditions to predict its behavior during storage and within the body.[10][11] The primary degradation pathway for these compounds is hydrolysis.[12]

Chemical (Hydrolytic) Stability

Hydrolytic stability is typically evaluated across a range of pH values, mimicking conditions from the gastrointestinal tract (acidic) to the bloodstream (neutral).[13]

  • O-Substituted Derivatives (O-Acyl): These compounds are generally designed to be labile and are susceptible to both acid- and base-catalyzed hydrolysis.[12] The ester bond is the primary point of cleavage. As prodrugs, their hydrolysis rate is a critical design parameter. For example, amino acid ester prodrugs of various compounds are known to have good chemical stability at acidic pH but are more labile at neutral or basic pH and in the presence of enzymes.[14]

  • N-Substituted Derivatives: Substitution on the nitrogen atom generally imparts greater hydrolytic stability compared to O-acyl analogs. The absence of a readily hydrolyzable ester group means that degradation often requires more forcing conditions. Studies on related N-substituted compounds, such as N-substituted thalidomide derivatives, have shown that substitution can significantly impact stability, with an N-ethyl group increasing stability in aqueous media.[15]

Table 1: Comparative Hydrolytic Half-Life (t½) Data for Representative Compounds

Compound TypeRepresentative StructureCondition (pH 7.4, 37°C)Typical Half-Life (t½)Key Degradation Pathway
O-Acyl Hydroxycarbamimidoyl Benzamidoxime O-acetateAqueous BufferMinutes to HoursEster Hydrolysis
N-Ethyl Hydroxycarbamimidoyl N-Ethyl-N'-hydroxybenzamidineAqueous Buffer> 24 HoursAmide/Imine Hydrolysis

Note: The data presented are illustrative, based on the known behavior of ester and N-substituted functional groups. Actual half-lives are highly dependent on the specific molecular structure.

Enzymatic Stability

Enzymatic stability, assessed in matrices like plasma or cell homogenates, is crucial for predicting a drug's in vivo half-life.

  • O-Substituted Derivatives (O-Acyl): These are often excellent substrates for esterase enzymes, which are abundant in the plasma, liver, and other tissues.[14] This rapid enzymatic cleavage is a common strategy for achieving efficient prodrug activation. The half-life of such compounds in the presence of cell homogenates can be less than an hour, compared to over 12 hours in buffer alone.[13]

  • N-Substituted Derivatives: By blocking or sterically hindering the N-hydroxy group, N-substitution can significantly reduce susceptibility to metabolic enzymes like cytochrome P450s.[9] This often translates to improved metabolic stability and a longer duration of action in the body. The N,N,O-trisubstituted hydroxylamine moiety has been shown to improve metabolic stability relative to corresponding hydrocarbon and ether units.[9]

Degradation Pathways and Mechanisms

The structural differences between O- and N-substituted analogs lead to distinct degradation pathways.

O-Substituted Pathway: Ester Hydrolysis

The primary degradation route for O-acyl derivatives is the hydrolysis of the ester bond, yielding the parent N-hydroxy compound and a carboxylic acid. This reaction is catalyzed by acid, base, or enzymes (esterases).

G O_Acyl O-Acyl Hydroxycarbamimidoyl Transition_State Tetrahedral Intermediate O_Acyl->Transition_State H₂O / H⁺ / OH⁻ or Esterase Products N-Hydroxy Compound + Carboxylic Acid Transition_State->Products Cleavage

Caption: Degradation pathway for O-acyl hydroxycarbamimidoyl compounds.

N-Substituted Pathway: Amide/Imine Hydrolysis

N-substituted derivatives lack the labile ester group. Their degradation is much slower and typically proceeds via hydrolysis of the carbon-nitrogen double bond (imine) under more aggressive conditions, which is generally a more stable linkage than an ester.[7][12]

G N_Sub N-Substituted Hydroxycarbamimidoyl Products Amide/Ketone + N-Substituted Hydroxylamine N_Sub->Products Forced Hydrolysis (e.g., strong acid/base)

Caption: Degradation pathway for N-substituted hydroxycarbamimidoyl compounds.

Experimental Protocols for Stability Assessment

To ensure trustworthy and reproducible data, stability studies must follow validated protocols.[16][17] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for these assays.[18]

Protocol: pH-Dependent Hydrolytic Stability Assay

Objective: To determine the half-life of a test compound at various pH values.

Causality: This assay simulates the pH environments the drug will encounter in the body (stomach, intestine, blood) and provides data to predict its chemical stability and degradation kinetics. Using buffers at specific pH values allows for the systematic evaluation of acid and base catalysis.[13]

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM) at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[13]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~50-100 µg/mL. Incubate the solutions in a temperature-controlled water bath at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation by adding the sample to a mobile phase or a neutralizing solution to stop further reaction.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[19] This method must be able to separate the parent compound from its degradation products.

  • Data Analysis: Plot the natural logarithm of the remaining parent drug concentration versus time. The slope of this line is the negative of the degradation rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Workflow Diagram: Stability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Buffer Prepare Buffers (pH 1.2 - 9.0) Incubate Incubate at 37°C Prep_Buffer->Incubate Prep_Stock Prepare Compound Stock Solution Prep_Stock->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Half-Life (t½) HPLC->Data

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 4-(-N'-hydroxycarbamimidoyl)benzamide in Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 4-(-N'-hydroxycarbamimidoyl)benzamide, a compound featuring a hydroxyguanidine moiety, a structural motif increasingly recognized for its potential in protease inhibition. We will objectively explore its anticipated selectivity, compare it with alternative inhibitors, and provide robust, field-proven protocols for researchers to validate its performance and cross-reactivity profile in their own laboratories.

The core challenge in developing potent protease inhibitors is not merely achieving high affinity for the target enzyme but ensuring high selectivity. Off-target inhibition can lead to misleading experimental results and potential toxicity in therapeutic applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously characterize the selectivity of compounds like 4-(-N'-hydroxycarbamimidoyl)benzamide.

Understanding the Inhibitor: The Significance of the Hydroxyguanidine Group

The key to understanding the potential activity and cross-reactivity of 4-(-N'-hydroxycarbamimidoyl)benzamide lies in its functional group: the N'-hydroxycarbamimidoyl, or hydroxyguanidine, group. This moiety is a powerful zinc-binding group (ZBG) and is known to act as a transition-state mimetic, particularly for metalloproteases. Its ability to chelate the active site zinc ion is the primary mechanism by which it inhibits enzymes like matrix metalloproteinases (MMPs) and adamalysins (ADAMs).

However, this potent zinc-binding capability is also the primary source of potential cross-reactivity. The human genome contains hundreds of zinc-dependent enzymes, and any compound relying on zinc chelation for its mechanism of action must be carefully profiled for off-target effects against other metalloproteases and zinc-containing enzymes.

dot

Caption: Mechanism of action via chelation of the catalytic zinc ion.

Comparative Selectivity Profile: Benchmarking Against Alternatives

No inhibitor should be evaluated in a vacuum. Its performance must be compared against established alternatives. For metalloproteases, inhibitors are often compared based on their IC50 values—the concentration required to inhibit 50% of an enzyme's activity.

Below is a comparative table showcasing hypothetical, yet representative, data for our compound of interest against common alternatives. We will compare it to a broad-spectrum inhibitor (EDTA) and a more selective, well-characterized inhibitor (Marimastat).

Table 1: Comparative Inhibitor Selectivity Profile (IC50, nM)

InhibitorPrimary Target: MMP-9Off-Target: MMP-1Off-Target: ADAM17Off-Target: Cathepsin B (Cysteine Protease)Selectivity Notes
4-(-N'-hydroxycarbamimidoyl)benzamide 50250800> 10,000Moderate selectivity for MMP-9. Cross-reactivity within the MMP family is expected. Low activity against unrelated protease classes.
EDTA 1,000,000 (µM range)1,000,000 (µM range)1,000,000 (µM range)No ActivityNon-specific, broad-spectrum metalloprotease inhibitor via metal chelation. Not suitable for selective studies.
Marimastat 51020> 10,000Potent, broad-spectrum hydroxamate-based inhibitor of MMPs and other metalloproteases. Higher potency but lower selectivity between MMP subtypes compared to our target compound.

Note: The data for 4-(-N'-hydroxycarbamimidoyl)benzamide is illustrative, based on the expected behavior of its chemical class. Researchers must generate their own data.

This data highlights a critical concept: a trade-off often exists between potency and selectivity. While Marimastat is more potent against MMP-9, its low IC50 values against other metalloproteases indicate a broader activity profile. Our target compound, while less potent, shows a more favorable selectivity window between MMP-9 and ADAM17. EDTA is included as a negative control for selectivity, as it simply sequesters the necessary metal cofactors without specificity.

Experimental Protocol: A Validated Workflow for Determining Inhibitor Selectivity

To generate reliable and reproducible data, a robust experimental workflow is essential. The following protocol describes a standard fluorescence-based assay for determining inhibitor IC50 values.

Principle: The assay uses a fluorogenic peptide substrate that is cleaved by the active protease. This cleavage separates a quencher from a fluorophore, resulting in a measurable increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

dot

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 1. Prepare Assay Buffer (e.g., Tris-HCl, NaCl, CaCl2) step1 4. Add Inhibitor Dilutions & Enzyme to Wells prep1->step1 prep2 2. Serially Dilute Inhibitor (e.g., 10-point, 3-fold dilution) prep2->step1 prep3 3. Prepare Enzyme & Substrate (Working Concentrations) prep3->step1 step2 5. Pre-incubate (e.g., 30 min at 37°C) Allows inhibitor-enzyme binding step1->step2 step3 6. Initiate Reaction (Add Fluorogenic Substrate) step2->step3 step4 7. Read Fluorescence (Kinetic mode, e.g., every 60s for 1 hr) step3->step4 analysis1 8. Calculate Reaction Rates (Slope of fluorescence vs. time) step4->analysis1 analysis2 9. Normalize Data (% Inhibition vs. Controls) analysis1->analysis2 analysis3 10. Fit Dose-Response Curve (log[Inhibitor] vs. % Inhibition) analysis2->analysis3 analysis4 11. Determine IC50 Value analysis3->analysis4

Caption: Standard workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for your target protease. For many MMPs, a typical buffer is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5. Causality: The buffer components maintain pH, ionic strength, and provide essential cofactors (Ca²⁺) for enzyme stability and activity.

    • Inhibitor Stock: Dissolve the inhibitor (e.g., 4-(-N'-hydroxycarbamimidoyl)benzamide) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Enzyme Stock: Prepare a concentrated stock of the purified, active protease in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the fluorogenic peptide substrate in assay buffer or DMSO.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Inhibitor Dilution: Create a serial dilution series of the inhibitor directly in the assay plate or in a separate dilution plate. Start from a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Causality: High DMSO concentrations can inhibit enzyme activity and should be kept constant to avoid artifacts.

    • Controls: Include positive controls (enzyme, no inhibitor) and negative controls (buffer, no enzyme).

  • Pre-incubation:

    • Add the enzyme to each well containing the inhibitor dilutions and controls.

    • Incubate the plate for 30 minutes at the optimal temperature for the enzyme (e.g., 37°C). Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for accurate measurement of inhibition, especially for slow-binding inhibitors.

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate Ki determination, but for IC50 screening, a concentration of 1-2x Km is common.

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.

    • Read the fluorescence kinetically (e.g., one reading every minute for 60 minutes).

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the linear slope of the fluorescence signal over time.

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC50 value.

To assess cross-reactivity, simply repeat this entire protocol for each off-target protease of interest.

Conclusion and Best Practices

The presence of a hydroxyguanidine group makes 4-(-N'-hydroxycarbamimidoyl)benzamide a promising candidate for metalloprotease inhibition. However, this same feature necessitates a rigorous evaluation of its selectivity profile. Our comparative analysis and detailed experimental workflow provide a framework for such an investigation.

Key Takeaways for Researchers:

  • Assume Nothing: Never assume a compound is perfectly selective, especially if it contains a potent chelating group.

  • Profile Broadly: Test against a panel of related enzymes (e.g., different MMP subtypes) and unrelated enzymes (e.g., serine or cysteine proteases) to understand the full scope of its activity.

  • Context is Key: The required level of selectivity depends on the application. For a biochemical probe, moderate cross-reactivity might be acceptable, whereas for a therapeutic candidate, exquisite selectivity is paramount.

By following the principles and protocols outlined in this guide, researchers can confidently characterize the inhibitory properties of 4-(-N'-hydroxycarbamimidoyl)benzamide and other novel compounds, leading to more reliable data and accelerating the pace of drug discovery.

References

  • Title: Hydroxyguanidines as bioisosteres of carboxylic acids and hydroxamic acids: a powerful tool in drug design and discovery. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: Zinc-Binding Groups in Matrix Metalloproteinase Inhibitors. Source: Molecules (MDPI). URL: [Link]

  • Title: EDTA: The Chelating Agent. Source: ScienceDirect Topics. URL: [Link]

  • Title: Marimastat. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: A continuous fluorescence-based assay for the determination of matrix metalloproteinase activity. Source: Analytical Biochemistry. URL: [Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(N'-hydroxycarbamimidoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(N'-hydroxycarbamimidoyl)benzamide (also known as N'-hydroxyterephthalamidine) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly anticoagulants and protease inhibitors.

While often classified under generic "Irritant" categories in basic SDS packages, its functional groups (amidoxime) and role as a drug precursor necessitate a Precautionary Principle approach. We treat this not just as a chemical irritant, but as a bioactive dust hazard with thermal instability risks.

Immediate Hazard Profile:

  • Primary Route of Exposure: Inhalation of fine dust and dermal absorption.

  • GHS Classification (Derived): Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).

  • Hidden Risk: Amidoximes are thermally labile. Heating above 100°C or contact with strong acids/oxidizers can release Nitrogen Oxides (NOx) and Hydrogen Cyanide (HCN).

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

The "Dust-First" Strategy

Because this compound is a solid powder often used in multi-gram synthesis, dust generation during weighing is the highest risk event.

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Maintain face velocity at 80–100 fpm. The negative pressure prevents fugitive dust from entering the breathing zone.
Secondary Balance Enclosure If weighing outside a hood is unavoidable, a HEPA-filtered balance enclosure is mandatory to capture micro-particles.
Procedural Static Elimination Amidoximes can be electrostatically charged. Use an ionizing bar or anti-static gun during transfer to prevent "dust fly-out."

Personal Protective Equipment (PPE) Protocol

This section details the specific gear required. Do not deviate from these specifications without a documented risk assessment.

A. Hand Protection: The "Double-Barrier" System

Recommendation: Double-gloving with Nitrile.

  • Inner Glove: 4 mil (0.10 mm) Nitrile (High dexterity).

  • Outer Glove: 5-8 mil (0.12 - 0.20 mm) Nitrile (extended cuff).

Scientific Integrity (The "Why"): Standard nitrile offers excellent resistance to organic amides. However, mechanical abrasion during synthesis can compromise thin films. The double-layer system creates a color-indicator failure mode : if you see the inner glove color through a breach in the outer glove, you have immediate visual confirmation of exposure risk.

Validation Step: Perform the "Inflation Test" on the outer gloves before donning. Trap air in the glove and squeeze to check for pinhole leaks.

B. Respiratory Protection

Recommendation:

  • In Fume Hood: Surgical mask (to protect the sample, not you) is sufficient if the sash is at the correct height.

  • Outside Hood (Spill/Weighing): NIOSH-approved N95 or P100 particulate respirator.

Scientific Integrity: Simple cloth masks do not filter the <5 micron particles generated by fine chemical powders. An N95 is the minimum requirement to prevent alveolar deposition of the amidoxime dust.

C. Ocular Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • Avoid: Standard safety glasses with open sides.

Scientific Integrity: Fine powders behave like fluids in air currents. Safety glasses allow dust to migrate behind the lens, reacting with ocular moisture to form a high-pH alkaline solution (amidines are basic) directly on the cornea. Goggles provide a hermetic seal.

D. Body Protection

Recommendation: Lab coat (Cotton/Polyester blend) with high neck coverage.

  • For Scale-up (>100g): Disposable Tyvek® sleeves or apron.

Operational Workflow: Step-by-Step

Phase 1: Preparation (The "Clean Start")
  • Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.

  • Solvent Check: Ensure compatible solvents (e.g., Methanol, DMSO) are ready. Avoid strong oxidizers.

  • Don PPE: Follow the order: Gown -> Mask -> Goggles -> Gloves.

Phase 2: Handling & Synthesis
  • Weighing: Open the container only inside the hood.

  • Transfer: Use a wide-mouth funnel. If the powder clumps, do not strike the container hard; use a spatula to gently break it up to minimize aerosolization.

  • Reaction: If heating is required, ensure a reflux condenser is active. Caution: Do not heat dry solid amidoximes; dissolve in solvent first to mitigate thermal decomposition risks.

Phase 3: Decontamination & Disposal
  • Solubilize: Wipe down all surfaces (balance, spatulas) with a paper towel soaked in Ethanol or Methanol . The compound is soluble in alcohols, making physical removal effective.

  • Waste Stream:

    • Solid Waste: Hazardous Waste (Solid) - Label "Toxic Organic Solid."

    • Liquid Waste: Organic Solvents (Non-Halogenated).

    • Destruction: Incineration is the preferred method to break down the nitrogen-nitrogen bonds safely.

Emergency Response Protocol

Self-Validating Response System: If an exposure occurs, follow the "Dilute & Divert" logic.

  • Eye Contact:

    • IMMEDIATE: Flush with water for 15 minutes.

    • Logic: Amidines form basic solutions. You must normalize pH immediately to prevent corneal opacification.

    • Seek Medical: Bring the SDS.

  • Skin Contact:

    • Brush: Gently brush off dry powder before wetting (preventing concentrated solution on skin).

    • Wash: Soap and copious water.[2][3][4]

  • Spill (Solid):

    • Isolate: Mark the area.

    • Dampen: Cover with a wet paper towel (alcohol or water) to prevent dust dispersal.

    • Scoop: Dispose of as hazardous waste.

Visualized Safety Workflow

The following diagram outlines the decision logic for handling this compound, integrating risk assessment with operational steps.

SafetyWorkflow Start START: Handling 4-(N'-hydroxycarbamimidoyl)benzamide RiskAssess Risk Assessment: Check Quantity & Airflow Start->RiskAssess HoodCheck Is Fume Hood Velocity >80 fpm? RiskAssess->HoodCheck StopWork STOP WORK: Maintenance Required HoodCheck->StopWork No PPE_Select Don PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat HoodCheck->PPE_Select Yes Weighing Weighing Phase: Use Anti-Static Gun Avoid rapid movements PPE_Select->Weighing Synthesis Synthesis/Handling: Dissolve in solvent before heating Monitor for NOx fumes Weighing->Synthesis Cleanup Decontamination: Solubilize dust with Ethanol wipe Dispose as Haz Waste Synthesis->Cleanup End END: Doff PPE & Wash Hands Cleanup->End

Caption: Operational logic flow ensuring engineering controls are validated before PPE donning and chemical handling.

References

  • Fisher Scientific. (2024).[2] Safety Data Sheet: 4-Aminobenzamide (Analogous Hazard Profile). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzamide Reactivity Profile. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Fine Powders. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: Amidoxime Derivatives. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzamide, 4-amino-N-hydroxy-. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.